Hydrazine hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
hydrazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7803-57-8, 302-01-2 (Parent) | |
| Record name | Hydrazine hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
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DSSTOX Substance ID |
DTXSID9037240 | |
| Record name | Hydrazine hydrate (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
50.061 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |
| Record name | Hydrazine hydrate | |
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CAS No. |
10217-52-4, 7803-57-8 | |
| Record name | Hydrazine, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine hydrate | |
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| Record name | Hydrazine, hydrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine hydrate (1:1) | |
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| Record name | Hydrazine, monohydrate | |
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| Record name | Hydrazine, monohydrate | |
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| Record name | HYDRAZINE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Process Optimization for Hydrazine Hydrate
Advanced Approaches in Hydrazine (B178648) Hydrate (B1144303) Synthesis
The primary commercial methods for synthesizing hydrazine hydrate involve the oxidation of ammonia (B1221849) or urea (B33335). google.com While the Raschig process is the foundational commercial method, variations like the ketazine and hydrogen peroxide processes have been developed to improve yield and reduce byproducts. nih.govcdc.gov
Raschig Process: Mechanistic and Efficiency Enhancements
The Raschig process, the original commercial method for producing hydrazine, involves the oxidation of ammonia with sodium hypochlorite (B82951). nih.govcdc.gov The process occurs in two main steps: the formation of chloramine (B81541) from ammonia and sodium hypochlorite, followed by the reaction of chloramine with excess ammonia to yield hydrazine. sci-hub.se
Mechanism:
Chloramine Formation: NH₃ + NaOCl → NH₂Cl + NaOH
Hydrazine Synthesis: NH₂Cl + NH₃ + NaOH → N₂H₄·H₂O + NaCl
Urea Method: Energy Efficiency and Wastewater Management Strategies
The urea method is a modification of the Raschig process where urea is used as the nitrogen source instead of ammonia. theseus.fi This process synthesizes this compound through a reaction involving urea, sodium hypochlorite, and sodium hydroxide (B78521). researchgate.netresearchgate.net
While the urea method benefits from readily available and cost-effective urea, it traditionally suffers from low product yields and high energy consumption, particularly during the product separation stages. researchgate.netmdpi.com Innovations to address these issues include:
Process Intensification: Replacing conventional batch reactors with advanced options like tubular or jet reactors improves mass and heat transfer, which can suppress side reactions. theseus.fimdpi.com
Energy Integration: Employing pinch technology and optimizing heat exchanger networks (HEN) can lead to significant energy savings. One study demonstrated a reduction in hot and cold utility consumption by 66.8% and 62.7%, respectively, by recovering waste heat from exothermic reactions. researchgate.netmdpi.com
Wastewater Management: The wastewater generated is high in salt content and organic compounds, making treatment difficult. theseus.fi One approach to managing this is the pyrolysis of waste salt to remove organic impurities, allowing for potential recovery of the salt. researchgate.net
A recent study integrating jet reactor technology with membrane separation and heat network optimization has shown promising results, achieving a 10 percentage point increase in yield and a 60-65% reduction in specific energy consumption compared to conventional methods. mdpi.com
Ketazine Process: Hydrolysis Mechanisms and Recovery Techniques
The ketazine process is a widely used method that involves the oxidation of ammonia in the presence of a ketone, typically acetone (B3395972) or methyl ethyl ketone (MEK), to form a ketazine. nih.govcdc.gov This intermediate is then hydrolyzed to produce this compound and regenerate the ketone. nih.gov
Process Steps:
Ketazine Formation: Ammonia is oxidized by sodium hypochlorite or hydrogen peroxide in the presence of a ketone. chemcess.com
Hydrolysis: The resulting ketazine is hydrolyzed under pressure to yield this compound and the ketone, which is then recycled. chemcess.comgoogle.com
A key advantage of the ketazine process is that the ketazine intermediate is often insoluble in the reaction mixture, allowing for easy separation by decantation before purification via distillation. sci-hub.sechemcess.com However, the hydrolysis step can be energy-intensive and may lead to the formation of impurities that reduce the final product's purity. google.com
Innovations in this process include:
Catalyst-Free Hydrolysis: Some process variations aim for catalyst-free hydrolysis of the ketazine, which can simplify the process and reduce costs. google.com
Impurity Reduction: The addition of substances like bentonite (B74815) during distillation has been shown to inhibit side reactions and prevent issues like liquid flooding in the distillation tower, thereby improving the yield and stability of the process. google.com
Hydrogen Peroxide Method: Catalytic Systems and Reaction Pathway Analysis
The hydrogen peroxide method is considered a more environmentally friendly process as it avoids the production of salt byproducts. chemcess.com In this process, hydrogen peroxide is used to oxidize ammonia in the presence of a ketone and a catalyst or activator. sci-hub.se
Reaction Pathway: The mechanism involves the in-situ formation of an oxaziridine (B8769555) intermediate from the ketone, ammonia, and hydrogen peroxide. This oxaziridine then oxidizes another molecule of ammonia to form a hydrazone, which further reacts to form the ketazine. sci-hub.sechemcess.com
H₂O₂ + 2NH₃ + 2(C₂H₅)(CH₃)CO → (C₂H₅)(CH₃)C=N−N=C(CH₃)(C₂H₅) + 4H₂O google.com
The resulting ketazine is then hydrolyzed to this compound. google.com
Catalytic Systems and Activators:
The reaction requires activation of both ammonia and hydrogen peroxide. sci-hub.se
Activators such as acetamide (B32628) and disodium (B8443419) hydrogen phosphate (B84403) are used in some commercial processes. sci-hub.se
Research has also explored rare earth-silica gel-phosphate catalysts. google.com
This method offers high yields and low energy consumption. The use of methyl ethyl ketone results in a ketazine that is insoluble in the reaction mixture, simplifying its separation. sci-hub.sechemcess.com
Innovations in Reaction Engineering for this compound Production
Advances in reaction engineering are pivotal for optimizing this compound synthesis. The focus is on developing more efficient reactors and intensifying processes to achieve smaller, safer, and more energy-efficient production technologies. orientjchem.org
Reactor Design and Process Intensification
Process intensification aims to dramatically increase heat and mass transfer rates compared to conventional stirred-tank reactors. orientjchem.org This leads to improved selectivity, better temperature control, and enhanced safety, particularly for handling hazardous materials like this compound. ucd.ie
Key Innovations:
Continuous Flow Reactors: The use of continuous flow reactors, such as microreactors and tubular reactors, offers significant advantages over traditional batch processing. theseus.fiucd.ie These reactors provide better mixing and heat transfer, which can lead to higher yields and purity. ucd.ie For instance, the synthesis of nickel nanoparticles using this compound as a reducing agent has been successfully demonstrated in a T-shaped continuous flow microreactor. orientjchem.org
Modular Reactor Design: Companies are exploring modular reactor designs to improve process efficiency. Evonik Industries AG reported an 18% increase in process efficiency at a pilot plant using such a design. futuremarketinsights.com
Jet Reactors: As mentioned in the urea process, venturi jet reactors provide rapid turbulent mixing, which can suppress side reactions and reduce equipment fouling. mdpi.com
Rotating Packed Beds (HIGEE): This technology uses high gravitational fields to enhance mass transfer, representing an older but still relevant process intensification technique. orientjchem.org
Comparative Overview of this compound Synthesis Methods
| Feature | Raschig Process | Urea Method | Ketazine Process | Hydrogen Peroxide Method |
|---|---|---|---|---|
| Primary Oxidant | Sodium Hypochlorite nih.gov | Sodium Hypochlorite researchgate.net | Sodium Hypochlorite or H₂O₂ chemcess.com | Hydrogen Peroxide chemcess.com |
| Nitrogen Source | Ammonia nih.gov | Urea theseus.fi | Ammonia chemcess.com | Ammonia chemcess.com |
| Key Intermediate | Chloramine sci-hub.se | N/A | Ketazine nih.gov | Ketazine chemcess.com |
| Primary Byproduct | Sodium Chloride nih.gov | Sodium Chloride, Sodium Carbonate researchgate.net | Sodium Chloride (if NaOCl used) chemcess.com | Water sci-hub.se |
| Key Advantages | Established, foundational process. nih.gov | Cost-effective feedstock (urea). researchgate.net | High yields, easier product separation. chemcess.com | Environmentally friendly (no salt byproduct). chemcess.com |
| Main Challenges | Yield loss from side reactions, large excess of ammonia needed. sci-hub.se | High energy consumption, wastewater treatment. theseus.fimdpi.com | Energy-intensive hydrolysis. google.com | Requires activation/catalysis. sci-hub.se |
Catalyst Development for Enhanced Synthesis Yields and Selectivity
The catalytic decomposition of this compound for hydrogen production and its synthesis are areas of intense research, with catalyst design playing a pivotal role in determining reaction efficiency and product selectivity.
In the realm of this compound decomposition for hydrogen generation, bimetallic and multi-component catalysts have shown significant promise in enhancing selectivity towards hydrogen (H₂) and minimizing the formation of ammonia (NH₃), a common and undesirable byproduct. oup.comoup.com While monometallic catalysts often struggle to achieve complete decomposition to H₂, the synergistic effects in bimetallic systems, such as those involving nickel (Ni) and platinum (Pt) or iridium (Ir), can alter the reaction pathways. oup.commdpi.com The addition of a second metal can modify the electronic and geometric properties of the catalyst's surface, influencing the adsorption and cleavage of N-H and N-N bonds. oup.commdpi.com For instance, alloying Ni with Ir has been shown to weaken the surface bonding of NH and N adspecies, favoring H₂ production. oup.com
The choice of support material for the catalyst also plays a crucial role. Supports like titanium dioxide (TiO₂), cerium oxide (Ce₂O₃), and mesoporous silica (B1680970) (SBA-15) can influence the dispersion of the metallic nanoparticles and provide strong metal-support interactions, further enhancing catalytic activity. rasayanjournal.co.inresearchgate.net For example, a NiPtN catalyst supported on SBA-15 demonstrated high selectivity (96.18%) for the dehydrogenation of this compound. rsc.org
The addition of alkaline promoters, such as sodium hydroxide (NaOH), has been found to significantly boost both the activity and selectivity of catalysts. oup.commdpi.com The presence of an alkali can increase the surface alkalinity of the catalyst, which helps to suppress the formation of ammonia and favors the generation of hydrogen. mdpi.com Research on Raney Ni catalysts has shown that increasing the NaOH concentration can elevate H₂ selectivity to over 99%. oup.com
Recent developments have also focused on creating low-cost, noble-metal-free catalysts. Materials like NiFeMo and Co-B amorphous alloys are being explored as efficient alternatives for hydrogen generation from this compound. oup.com
Table 1: Performance of Various Catalysts in this compound Decomposition
| Catalyst | Support | Promoter | H₂ Selectivity (%) | Reference |
| Ni₄₅Pt₅₅ | - | 0.5 M NaOH | 86 | mdpi.com |
| Ni₅₀Ir₅₀ | - | 0.5 M NaOH | 95 | mdpi.com |
| Ni@Ni-Pt | La₂O₃ | - | 100 | mdpi.com |
| NiCo (1:3) | TiO₂ | - | 29.71 | rasayanjournal.co.in |
| Ni₀.₉Pt₀.₁ | Ce₂O₃ | - | 100 | researchgate.net |
| Ni₇₅Pt₂₅N₀.₄ | SBA-15 | - | 96.18 | rsc.org |
| Raney Ni | - | >0.5 mol L⁻¹ NaOH | >99 | oup.com |
This table is interactive. Click on the headers to sort the data.
Separation and Purification Technologies in this compound Production
The production of this compound, irrespective of the synthesis route—be it the Raschig, urea, ketazine, or hydrogen peroxide method—yields an aqueous solution that requires significant purification to meet commercial specifications. cdc.govirowater.com These processes invariably generate byproducts and impurities, such as various organic compounds (alcohols, ketones, amines) and inorganic salts (sodium chloride, sodium carbonate). epo.orggoogle.com Therefore, sophisticated separation and purification technologies are indispensable.
Distillation is a cornerstone of this compound purification. Fractional distillation is commonly used to concentrate the dilute this compound solutions obtained from the initial reaction. cdc.govprepchem.com However, hydrazine forms an azeotrope with water, making complete separation by simple distillation energy-intensive and challenging. researchgate.nettandfonline.com To overcome this, azeotropic distillation with an entrainer, such as aniline (B41778) or xylene, is employed. cdc.govpatsnap.com The entrainer forms a new, lower-boiling azeotrope with water, allowing for its removal and the subsequent concentration of this compound. atamanchemicals.compatsnap.com For instance, a mixture of a 40-45% this compound solution with xylene can be distilled to yield a product containing 80-85% N₂H₄. atamanchemicals.com Vacuum distillation is also utilized to obtain higher concentrations, such as 80% hydrazine, often in conjunction with dehydration using caustic soda. irowater.com
Membrane separation technologies are emerging as a more energy-efficient and sustainable alternative to traditional distillation. mdpi.com Techniques like pervaporation (PV) and membrane distillation (MD) are being explored for the dehydration of this compound. researchgate.nettandfonline.com Pervaporation using a thin-film composite (TFC) Pebax membrane has demonstrated high selectivity for water removal from a this compound feed. tandfonline.com Nanofiltration is another membrane-based method used to treat wastewater from this compound production, effectively removing organic pollutants and salts. theseus.fi The coupling of membrane separation with crystallization processes has been shown to overcome the energy limitations of traditional methods and reduce the loss of this compound. mdpi.com
Crystallization and Precipitation are employed to remove inorganic byproducts. In the urea process, which generates significant amounts of sodium carbonate, a common purification step involves cooling the crude solution to precipitate sodium carbonate decahydrate. theseus.figoogle.com An alternative approach involves adding magnesium chloride to the crude this compound to precipitate magnesium carbonate, which can then be separated. google.com
Adsorption is another technique used for the final polishing of this compound to remove trace organic impurities. Solid adsorbent materials, such as microporous particles, can be used to treat aqueous solutions and reduce the total organic carbon (TOC) content. google.comgoogle.com
The following table summarizes the key separation and purification techniques used in this compound production.
Table 2: Separation and Purification Technologies for this compound
| Technology | Purpose | Key Features | Reference |
| Fractional Distillation | Concentration of dilute solutions | Standard method, energy-intensive for azeotropes. | cdc.gov |
| Azeotropic Distillation | Dehydration beyond the azeotrope | Uses an entrainer (e.g., aniline, xylene) to remove water. | cdc.govpatsnap.com |
| Vacuum Distillation | Concentration at lower temperatures | Reduces thermal decomposition of this compound. | irowater.com |
| Pervaporation | Dehydration | Membrane-based, high selectivity for water. | researchgate.nettandfonline.com |
| Nanofiltration | Wastewater treatment | Removes organic pollutants and salts. | theseus.fi |
| Crystallization | Removal of inorganic salts | Precipitates byproducts like sodium carbonate. | theseus.figoogle.com |
| Precipitation | Removal of inorganic salts | Chemical addition (e.g., MgCl₂) to form insoluble salts. | google.com |
| Adsorption | Removal of trace organic impurities | Uses solid adsorbents to reduce TOC. | google.comgoogle.com |
This table is interactive. Click on the headers to sort the data.
Sustainable Synthesis Paradigms for this compound
The chemical industry is increasingly focusing on developing sustainable manufacturing processes that are environmentally benign and economically viable. The production of this compound is no exception, with significant efforts being directed towards green chemistry principles and waste minimization.
Green Chemistry Principles in this compound Manufacturing
Green chemistry principles are being applied to the synthesis of this compound to reduce its environmental footprint. A key aspect is the use of safer and more environmentally friendly reagents. For example, the hydrogen peroxide process is considered a greener alternative to the Raschig and urea processes because it avoids the use of chlorine and the generation of large quantities of salt byproducts. theseus.ficdc.gov
In some applications, this compound itself is considered a greener alternative to anhydrous hydrazine. dynamicscience.com.audynamicscience.com.au Although still hazardous, the hydrate form is less volatile and has reduced health hazards compared to its anhydrous counterpart. dynamicscience.com.audynamicscience.com.au
The application of green engineering principles, such as process intensification, can also lead to more sustainable production. Combining jet reactor technology with membrane separation and optimizing the heat exchanger network through pinch technology has been shown to significantly reduce energy consumption and operational costs in the urea-based process. mdpi.com This integrated approach can lead to a more than 60% reduction in specific energy consumption compared to conventional methods. mdpi.com
Reduction of By-products and Waste Minimization in Production
Minimizing by-products and waste is a critical aspect of sustainable this compound production. The choice of synthesis route has a significant impact on the types and quantities of by-products generated. The ketazine and hydrogen peroxide processes are generally favored for their lower generation of inorganic salts compared to the Raschig and urea methods. cdc.gov
In the urea process, a significant by-product is sodium carbonate. google.com Innovative approaches are being developed to not only remove but also valorize this by-product. One such method involves causticizing the sodium carbonate with calcium hydroxide to produce calcium carbonate and sodium hydroxide. google.com The resulting sodium hydroxide solution can be recycled back into the this compound synthesis reaction, creating a more circular process. google.com
Wastewater treatment is another crucial area for waste minimization. The wastewater from this compound production is often characterized by high salt content, high alkalinity, and the presence of organic compounds. eschemy.com Advanced oxidation processes and membrane-based treatments are being employed to purify this wastewater. theseus.ficdc.gov In some cases, it is possible to recover valuable materials from the waste stream. For example, by-product sodium chloride can be recovered and recycled for use in electrolysis. theseus.fi
A method for treating the by-products of the urea process involves reacting urea liquid with sodium hypochlorite, followed by distillation and precipitation with magnesium chloride to remove sodium carbonate. google.com This not only purifies the this compound but also allows for the potential recovery of magnesium oxide from the precipitate. google.com
By focusing on catalyst development, optimizing separation technologies, and embracing green chemistry principles, the chemical industry is paving the way for a more sustainable and efficient future for this compound production.
Chemical Reactivity and Mechanistic Investigations of Hydrazine Hydrate
Hydrazine (B178648) Hydrate (B1144303) as a Reducing Agent: Fundamental Studies
The utility of hydrazine hydrate as a reductant is rooted in its chemical structure and its ability to act as a hydrogen donor. In the absence of a catalyst, its reducing power is often employed under basic conditions and at elevated temperatures, as exemplified by the classic Wolff-Kishner reduction. wikipedia.orgorganic-chemistry.org
The mechanisms by which this compound effects reduction can vary depending on the substrate and reaction conditions. One of the most fundamental pathways involves the in-situ generation of diimide (N₂H₂), a highly reactive and transient reducing species. google.com This is often achieved through the oxidation of hydrazine. scribd.com Diimide readily reduces symmetrical multiple bonds (such as C=C and C≡C) through a concerted, stereospecific cis-addition of two hydrogen atoms, releasing stable dinitrogen gas. google.com
In the context of the Wolff-Kishner reduction, which converts carbonyl functionalities into methylene (B1212753) groups, the mechanism proceeds through a hydrazone intermediate. wikipedia.orgorganic-chemistry.orgwikipedia.org The reaction is typically conducted in the presence of a strong base (like potassium hydroxide) at high temperatures. The mechanism involves the following key steps: libretexts.orglibretexts.org
Formation of a hydrazone by the condensation of an aldehyde or ketone with hydrazine.
Deprotonation of the hydrazone by the base to form a hydrazone anion.
A resonance structure of the anion facilitates protonation by a solvent molecule.
A second deprotonation occurs, leading to the collapse of the intermediate, the formation of a carbanion, and the liberation of nitrogen gas. libretexts.orglibretexts.org
Protonation of the carbanion yields the final alkane product. libretexts.orglibretexts.org
Studies have also proposed an electrochemical reduction pathway, particularly when carbon materials are used as catalysts. This mechanism suggests that the carbon surface facilitates electron transfer between the hydrazine and the substrate being reduced. lehigh.edu The reduction of nitrobenzene (B124822), for instance, is a four-electron process that first yields phenylhydroxylamine, which is then further reduced to aniline (B41778). researchgate.net
A significant advantage of using this compound is its potential for high chemoselectivity, particularly in catalytic transfer hydrogenation reactions. d-nb.inforesearchgate.net This allows for the reduction of a specific functional group within a molecule while leaving other reducible groups intact. The selective reduction of nitroarenes to arylamines is a prime example and a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govrsc.org
This compound, in conjunction with various catalysts, can selectively reduce the nitro group in the presence of other sensitive functionalities such as halogens, carbonyls, nitriles, and alkenes. d-nb.infonih.gov For instance, halogenated nitroarenes can be selectively reduced to the corresponding halogenated anilines using a Pd/C catalyst with this compound under mild conditions, preserving the carbon-halogen bond which might otherwise be cleaved under harsher reductive methods. nih.govorganic-chemistry.orgorganic-chemistry.org The selectivity can often be controlled by tuning reaction conditions; for example, milder conditions favor the selective reduction of the nitro group, while higher temperatures or pressures can lead to the reduction of both the nitro group and the halide. nih.govorganic-chemistry.org This controlled reactivity makes this compound a valuable tool for the synthesis of complex molecules with diverse functional groups. d-nb.info
Electron Transfer Mechanisms in this compound Reductions
Catalytic Applications of this compound in Organic Transformations
Catalytic transfer hydrogenation (CTH) using this compound as a hydrogen donor is a powerful and widely adopted alternative to traditional hydrogenation methods that often require high-pressure gaseous hydrogen. d-nb.inforesearchgate.net This approach is valued for its operational simplicity, efficiency, and sustainability. researchgate.netresearcher.life The reaction involves a catalyst, typically a transition metal, which facilitates the transfer of hydrogen from this compound to the substrate. d-nb.info
A broad spectrum of metal catalysts, including both noble and non-noble metals, have been developed for transfer hydrogenation reactions with this compound. d-nb.infomdpi.com These catalysts can be homogeneous or heterogeneous, with the latter offering advantages in terms of separation and recyclability. tandfonline.com
Noble metals are highly effective catalysts for transfer hydrogenation with this compound, often exhibiting high activity and selectivity under mild conditions.
Palladium (Pd): Palladium, particularly palladium on carbon (Pd/C), is one of the most extensively used catalysts for this transformation. organic-chemistry.orgtandfonline.com It is highly efficient for the chemoselective reduction of nitroarenes to anilines. nih.govorganic-chemistry.orgtandfonline.com Studies have shown that Pd/C can catalyze this reduction with excellent yields (>99%) using this compound as the hydrogen source. tandfonline.comtandfonline.com The system demonstrates broad functional group tolerance, selectively reducing nitro groups in the presence of bromo, chloro, and iodo substituents. organic-chemistry.orgorganic-chemistry.org The catalyst is also recyclable and can be used for large-scale synthesis. tandfonline.com
Ruthenium (Ru): Ruthenium-based catalysts have also shown significant promise. Ru complexes can catalyze the dehydrogenation of hydrazine and are effective in the transfer hydrogenation of various substrates, including nitro compounds and styrenes. researchgate.net For instance, Ru/OMS-IL (ruthenium supported on ordered mesoporous silica (B1680970) with an ionic liquid) has demonstrated high activity and chemoselectivity for the reduction of substituted nitroarenes under mild conditions. researchgate.net Mechanistic studies suggest the involvement of Ru-hydride species in the catalytic cycle. researchgate.net An air-stable, phosphine-free ruthenium complex has also been used to catalyze the reduction of this compound to ammonia (B1221849), highlighting the metal's ability to facilitate electron transfer. rsc.org
The table below summarizes representative findings for noble metal-catalyzed transfer hydrogenation of nitroarenes using this compound.
| Catalyst | Substrate | Product | Yield (%) | Conditions | Ref. |
| Pd/C | 4-Nitrotoluene | 4-Methylaniline | >99 | EtOH, reflux | tandfonline.com |
| Pd/C | 1-Bromo-4-nitrobenzene | 4-Bromoaniline | 98 | MeOH, reflux, 5 min | nih.gov |
| Ru/OMS-IL | Nitrobenzene | Aniline | >99 | EtOH, 60 °C, 30 min | researchgate.net |
| [(h6-benzene)Ru(κ2-L)Cl]+ | 4-Nitrotoluene | 4-Methylaniline | 96 | EtOH, 80 °C, 12 h | researchgate.net |
Driven by the goals of cost reduction and sustainability, significant research has focused on developing catalysts based on earth-abundant, non-noble metals. mdpi.comacs.org
Iron (Fe): Iron-based catalysts are attractive due to iron's low cost and environmental benignity. acs.org Isolated iron single-atomic site catalysts (Fe₁/N-C) have demonstrated excellent activity and functional group tolerance in the transfer hydrogenation of nitroarenes using this compound. acs.orgnih.gov Density functional theory (DFT) calculations have revealed that the atomically dispersed, partially positively charged Fe atoms contribute to the superior performance by lowering the energy barrier for the hydrogenation process. acs.orgnih.gov Fe₃C nanoparticles on N-doped carbon have also been shown to be effective, achieving nearly full conversion of nitrobenzene at near-room temperature. rsc.orgrsc.org
Nickel (Ni): Nickel nanoparticles (NiNPs) are versatile catalysts for transfer hydrogenation. rsc.org Supported nickel catalysts, such as Ni/SiO₂, have been used for the chemoselective reduction of various nitroarenes to anilines with high yields. researchgate.net The high dispersion of the Ni nanoparticles is considered key to their high activity. researchgate.net Nickel-molybdenum oxide catalysts have also exhibited exceptional activity and selectivity for the same transformation, attributed to a synergistic effect between the Ni and MoO₃ species. rsc.org
Cobalt (Co): Cobalt-based nanocatalysts have been successfully employed for the chemoselective reduction of nitroarenes. researchgate.net A cobalt(II)-catalyzed system, utilizing this compound as the hydrogen source without the need for ligands or bases, has been developed for the selective hydrogenation of nitro compounds. rsc.orgrsc.org DFT studies on this system suggest a plausible mechanism where hydride transfer from a Co-H species is the rate-determining step. rsc.org
The table below presents selected research on non-noble metal-catalyzed transfer hydrogenation of nitroarenes using this compound.
| Catalyst | Substrate | Product | Yield (%) | Conditions | Ref. |
| Fe₁/N-C | Nitrobenzene | Aniline | >99 | EtOH, 80 °C, 2 h | nih.gov |
| Fe₃C/N-C | Nitrobenzene | Aniline | >99 | 30 °C, 2 h | rsc.org |
| Ni/SiO₂ | 4-Chloronitrobenzene | 4-Chloroaniline | >99 | EtOH, 80 °C, 30 min | researchgate.net |
| Co/Al₂O₃ | 4-Chloronitrobenzene | 4-Chloroaniline | 98 | EtOH, reflux, 10 min | researchgate.net |
| Co(acac)₂ | 4-Chloronitrobenzene | 4-Chloroaniline | 96 | EtOH, 80 °C, 2 h | rsc.org |
| Ce₀.₀₂₅-Fe₂O₃ | Nitrobenzene | Aniline | 99 | EtOH, rt, 10 h | acs.org |
| Mo₄O₄N₃ | Nitrobenzene | Aniline | 99 | rt, 50 min | rsc.orgx-mol.net |
Metal-Catalyzed Transfer Hydrogenation Processes
Supported Catalysts and Nanocatalyst Design for this compound Reactions
The design and application of supported catalysts and nanocatalysts are pivotal in controlling the reactions of this compound, particularly its decomposition for hydrogen production. The choice of the active metal, the nature of the support material, and the morphology of the nanocatalyst significantly influence catalytic activity and selectivity.
Supported catalysts for this compound decomposition often utilize both noble and non-noble metals. Noble metals such as Iridium (Ir), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) generally exhibit high catalytic activity. mdpi.comsioc-journal.cn For instance, iridium supported on materials like alumina (B75360) (Al₂O₃), ceria (CeO₂), or titania (TiO₂) has been extensively studied. mdpi.comnih.govresearchgate.net A catalyst with 20–40 wt.% iridium on an alumina support is a commercially used formulation for hydrazine decomposition. mdpi.com However, noble metal catalysts often show low selectivity towards complete decomposition to hydrogen (H₂) and nitrogen (N₂), with significant production of ammonia (NH₃). mdpi.comnih.gov
Non-noble metals, including Nickel (Ni), Cobalt (Co), and Iron (Fe), are attractive due to their lower cost and generally high selectivity for hydrogen production, although their activity can be lower than that of noble metals. mdpi.comsioc-journal.cn To enhance performance, these metals are often used in bimetallic or trimetallic formulations and supported on various materials. For example, a nickel catalyst supported on anatase TiO₂ nanoparticles demonstrated 100% hydrogen selectivity, completely decomposing this compound at 343 K in under 3 minutes. nih.gov Similarly, bimetallic nano-catalysts like Ni-Pt and Rh-Ni have shown some of the highest activities for hydrazine dehydrogenation. sioc-journal.cnmdpi.com
Nanocatalyst design plays a crucial role in optimizing the catalytic process. The high surface-area-to-volume ratio of nanoparticles enhances the availability of active sites. researchgate.netresearchgate.net The size and shape of nanocatalysts can influence selectivity. For example, in the decomposition of this compound over iridium catalysts, particle size has been shown to affect the reaction pathway, with larger particles promoting N-N bond cleavage, leading to ammonia formation. mdpi.com The interaction between the metal nanoparticles and the support material (metal-support interaction) is also critical. sioc-journal.cnoup.com Supports like CeO₂, with its oxygen vacancies, can modify the electronic structure of the supported metal, such as Ni, thereby enhancing selectivity towards hydrogen to as high as 99%. nih.gov Graphene oxide has also been noted as an excellent support for liquid-phase catalytic reactions. rsc.org
Below is a table summarizing the performance of various supported catalysts in the decomposition of this compound.
| Catalyst | Support | Temperature (°C) | H₂ Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference(s) |
| Ni | Anatase TiO₂ | 70 | 100 | 265.49 | nih.gov |
| Ir | CeO₂ | 50 | 38.9 | 1541 | mdpi.com |
| Ir | NiO | 50 | 83.9 | - | mdpi.com |
| Ni₀.₄Pt₀.₆ | Carbon Nanotubes (CNTs) | 50 | ~100 | 1725.3 | mdpi.com |
| Ni/Al₂O₃ | Hydrotalcite-derived | 30 | 93 | - | oup.com |
| Raney Ni | None (with NaOH) | - | >99 | - | oup.com |
| Fe₃O₄ | Graphene Oxide (GO) | 80 | - | >4500 | rsc.org |
Organocatalytic and Metal-Free Reductions Mediated by this compound
This compound serves as an effective reducing agent in various organic transformations, and its reactivity can be harnessed through organocatalytic and metal-free systems. These approaches offer sustainable alternatives to traditional metal-catalyzed reductions.
A key application is the reduction of carbon-carbon double bonds. Diimide (N₂H₂), generated in situ from the oxidation of this compound, is a powerful and selective reducing agent. Organocatalysts can facilitate this generation. For instance, a catalyst derived from riboflavin (B1680620) (vitamin B₂) has been shown to efficiently catalyze the reduction of alkenes using this compound as the diimide source. acs.orgnih.gov This method is particularly valuable for complex molecules where metal-catalyzed hydrogenations might cause issues like racemization or unwanted side reactions. acs.org
Metal-free systems have also been developed for the reduction of other functional groups. Nitrogen-doped carbon materials have demonstrated good activity for the reduction of nitro compounds to amines using this compound as the reductant. acs.orgnih.gov The catalytic activity of these materials is linked to the presence of graphitic-type nitrogen, which is believed to constitute the active sites. acs.org Mesoporous carbons have also been employed as metal-free catalysts for the reduction of nitroaromatics with this compound, exhibiting high activity attributed to their high surface area and abundant oxygen-containing functional groups. researchgate.netkoreascience.kr
Another notable example is the use of 2-aminoquinazolin-4(3H)-one as a hydrogen-bonding organocatalyst for the chemoselective reduction of nitroarenes to anilines. rsc.orgrsc.org This system utilizes this compound as the hydrogen source and potassium carbonate as a base. The organocatalyst is thought to activate the this compound, facilitating the transfer of hydrogen ions and electrons for the reduction process. rsc.org This methodology tolerates a range of sensitive functional groups and offers high chemoselectivity. rsc.orgrsc.org
The table below presents examples of organocatalytic and metal-free reduction reactions using this compound.
| Substrate Type | Catalyst | Product Type | Key Features | Reference(s) |
| Alkenes | Riboflavin-derived catalyst | Alkanes | Alternative to metal-catalyzed hydrogenation; avoids racemization. | acs.orgnih.govacs.org |
| Nitro compounds | Nitrogen-doped carbon (NC-950) | Amines | High yields (87.5-100%); comparable to metal catalysts. | acs.orgnih.gov |
| Nitroarenes | 2-Aminoquinazolin-4(3H)-one | Anilines | High chemoselectivity; tolerates sensitive functional groups. | rsc.orgrsc.org |
| Nitroaromatics | Mesoporous carbon | Anilines | High catalytic activity; catalyst is recyclable. | researchgate.netkoreascience.kr |
Photocatalytic Systems Utilizing this compound
Photocatalysis offers a green and sustainable approach to chemical transformations, and this compound plays a significant role in these systems, often as a hydrogen source or a sacrificial electron donor.
Semiconductor-based photocatalysts are commonly used for hydrogen generation from the decomposition of this compound. mdpi.com For example, silver-modified titanium dioxide (Ag-modified TiO₂) nanomaterials have been used for both thermal and photocatalytic decomposition of aqueous hydrazine under visible light to produce H₂. mdpi.com The silver modification enhances visible light absorption and boosts photocatalytic efficiency compared to bare TiO₂. mdpi.com Similarly, Rhodium(I)-modified TiO₂ nanoparticles have been reported as visible-light photocatalysts for hydrogen generation from this compound. scholaris.ca
This compound often functions as a sacrificial agent or hole scavenger in photocatalytic systems, particularly in processes like water splitting for hydrogen production or CO₂ reduction. mdpi.comrepositorioinstitucional.mxmdpi.comresearchgate.net When a semiconductor photocatalyst like TiO₂ is irradiated, electron-hole pairs are generated. The photogenerated holes can oxidize hydrazine, which is more easily oxidized than water, thereby preventing the recombination of electrons and holes and promoting the desired reduction reaction (e.g., H⁺ to H₂). mdpi.commdpi.com The use of hydrazine-contaminated wastewater as a source of sacrificial agent for photocatalytic hydrogen production has been proposed as a sustainable method for both energy generation and environmental remediation. mdpi.com
Photocatalytic systems utilizing this compound have also been applied to organic synthesis. A notable example is the reduction of nitro compounds to amines using a heterogeneous V₂O₅/TiO₂ photocatalyst under visible light, with this compound as the reductant. organic-chemistry.org Covalent organic frameworks (COFs) have also been investigated as photocatalysts. For instance, an azine-linked COF constructed from this compound and 1,3,5-triformylbenzene can photocatalytically reduce CO₂ to methanol (B129727). oaepublish.com
The following table summarizes various photocatalytic systems that involve this compound.
| Photocatalytic System | Application | Role of this compound | Key Findings | Reference(s) |
| Ag-modified TiO₂ | H₂ Production | Reactant (source of H₂) | Enhanced visible light absorption and photocatalytic efficiency. | mdpi.com |
| Rh¹⁺ modified TiO₂ | H₂ Production | Reactant (source of H₂) | Enables H₂ generation under visible light. | scholaris.ca |
| Cu/TiO₂ | H₂ Production | Sacrificial Agent | Enables H₂ production from water using low concentrations of hydrazine. | repositorioinstitucional.mxmdpi.com |
| V₂O₅/TiO₂ | Reduction of Nitro Compounds | Reductant | Efficient conversion of nitro compounds to amines under blue LEDs. | organic-chemistry.org |
| Azine-linked COF | CO₂ Reduction | Reactant (in synthesis of catalyst) | Produces methanol from CO₂ without an external sacrificial agent. | oaepublish.com |
Mechanism of Hydrogen Generation from Hydrous Hydrazine Decomposition
The catalytic decomposition of hydrous hydrazine (N₂H₄·H₂O) for hydrogen generation is a complex process governed by competing reaction pathways. The selectivity towards the desired products, hydrogen (H₂) and nitrogen (N₂), over the undesired byproduct, ammonia (NH₃), is critically dependent on the catalyst and reaction conditions.
Complete Decomposition: N₂H₄ → N₂ + 2H₂
Incomplete Decomposition: 3N₂H₄ → 4NH₃ + N₂
The thermodynamically favorable pathway often leads to the formation of ammonia. mdpi.com Therefore, the primary goal of catalyst design is to steer the reaction kinetically towards the complete decomposition pathway. sioc-journal.cnmdpi.com
The selectivity of hydrazine decomposition is fundamentally determined by the initial bond cleavage event on the catalyst surface: the scission of the N-N bond versus the N-H bond. sioc-journal.cnoup.com
N-N Bond Cleavage: The initial breaking of the N-N bond (bond energy in gas phase: ~286 kJ mol⁻¹) leads to the formation of two •NH₂ (amino) radicals. oup.com This pathway is generally considered to result in the production of ammonia and nitrogen. mdpi.comresearchgate.net Density functional theory (DFT) studies on an Ir(111) surface, a highly active but often unselective catalyst, show that decomposition preferentially starts with N-N bond scission, ultimately leading to NH₃ and N₂. researchgate.netcardiff.ac.uk
N-H Bond Cleavage: The initial breaking of an N-H bond (bond energy in gas phase: ~360 kJ mol⁻¹) forms an N₂H₃ radical and an adsorbed hydrogen atom. oup.com This pathway, involving successive dehydrogenation steps (N₂H₄ → N₂H₃ → N₂H₂ → N₂H → N₂), is believed to facilitate the formation of H₂ and N₂. sioc-journal.cnresearchgate.net While the N-H bond is thermodynamically stronger than the N-N bond in the gas phase, the interaction with a catalyst surface can significantly lower the activation barrier for N-H cleavage, making it the preferred route on certain metals. oup.com For example, on Ni(100) and Pt(111) surfaces, the barrier to N-H cleavage is lowered, promoting higher H₂ selectivity. oup.com
The choice between these pathways is highly dependent on the catalyst. Metals like Ir and Ru tend to favor N-N bond cleavage, resulting in low H₂ selectivity. oup.com In contrast, catalysts based on Ni, Pd, and Pt often exhibit a lower barrier for N-H cleavage, leading to higher H₂ selectivity. oup.com
The surface structure and electronic properties of heterogeneous catalysts are key factors that dictate the reaction pathway and, consequently, the selectivity of hydrazine decomposition. oup.comoup.com
Electronic Properties and Adsorption Enthalpy: The strength of the interaction between hydrazine and the catalyst surface plays a crucial role. Catalysts with low enthalpies of adsorption for hydrazine tend to favor the production of N₂ and H₂. Conversely, catalysts with high adsorption enthalpies are more likely to produce N₂ and NH₃. oup.com The electronic properties of the metal can be modified by alloying or through interactions with the support. For example, alloying Ni with Pt can adjust the electronic structure to favor H₂ production. mdpi.com
Support Effects and Basicity: The support material can significantly influence selectivity. The presence of strong basic sites on the catalyst or in the reaction medium (e.g., by adding NaOH) can dramatically increase H₂ selectivity to nearly 100%. oup.comoup.com Strong basic sites are thought to inhibit the formation of the basic byproduct NH₃. nih.govoup.com For instance, a hydrotalcite-derived Ni/Al₂O₃ catalyst with a high concentration of strong basic sites showed significantly higher H₂ selectivity (93%) compared to its impregnated counterpart (67%). oup.com Similarly, adding NaOH to a Raney Ni catalyst system increased H₂ selectivity from 80% to over 99%. oup.com
Particle Size and Morphology: The size of the catalyst nanoparticles can also affect selectivity. It has been observed that for Ir-based catalysts, larger particle sizes may promote N-N cleavage, leading to lower H₂ selectivity. mdpi.com The exposed crystal facet of the active metal is another factor that can influence catalytic performance. oup.com
The following table summarizes the influence of different factors on the decomposition pathway.
| Influencing Factor | Effect on Selectivity | Favored Pathway | Primary Products | Reference(s) |
| Low Adsorption Enthalpy | High H₂ Selectivity | N-H Cleavage | N₂, H₂ | oup.com |
| High Adsorption Enthalpy | Low H₂ Selectivity | N-N Cleavage | N₂, NH₃ | oup.com |
| Strong Basic Sites (on support/in solution) | High H₂ Selectivity | N-H Cleavage | N₂, H₂ | nih.govoup.comoup.com |
| Ir, Ru Catalysts | Low H₂ Selectivity | N-N Cleavage | N₂, NH₃ | nih.govoup.com |
| Ni, Pd, Pt Catalysts | High H₂ Selectivity | N-H Cleavage | N-H Cleavage | N₂, H₂ |
| Larger Ir Particle Size | Low H₂ Selectivity | N-N Cleavage | N₂, NH₃ | mdpi.com |
Catalytic Decomposition Pathways: N-N vs. N-H Bond Cleavage
This compound in C-N Cross-Coupling Reactions
This compound and its derivatives are valuable reagents in the synthesis of aryl hydrazines and other nitrogen-containing compounds via C-N cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium (Pd) or copper (Cu), form a carbon-nitrogen bond between an aryl or heteroaryl halide/pseudohalide and a nitrogen source.
Direct C-N coupling of this compound with aryl halides presents challenges due to the potential for over-arylation, leading to the formation of 1,2-diarylhydrazines or further reaction products. However, methodologies have been developed to control this reactivity. For instance, Pd-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides has been achieved with low catalyst loadings using KOH as the base. researchgate.netdicp.ac.cn Mechanistic studies of these reactions reveal complex catalytic cycles involving different palladium resting states that influence product selectivity. researchgate.netdicp.ac.cn
Copper-catalyzed systems have also been employed for the N-arylation of this compound. A CuI/BMPO (1,3-bis(2-pyridylimino)isoindoline) catalyzed cross-coupling of aryl halides with this compound in water has been reported, providing a route to synthesize aryl hydrazines. researchgate.net
Due to the challenges of direct coupling, hydrazine surrogates are frequently used. Benzophenone hydrazone is a common surrogate, coupling with aryl halides, followed by hydrolysis to yield the desired aryl hydrazine. N-Boc (tert-butyloxycarbonyl) protected hydrazides are another class of effective hydrazine surrogates in C-N coupling reactions, offering high regioselectivity and straightforward deprotection. acs.org
More recently, this compound has been used to synthesize hydrazones of isatins through an electrochemical C-N cross-coupling and C-H functionalization process. rsc.org In some contexts, hydrazones themselves, formed from this compound, can act as latent carbanions in nickel-catalyzed cross-coupling methylations, showcasing a departure from their typical role in C-N bond formation. chemrxiv.org
The table below provides examples of C-N cross-coupling reactions involving this compound or its derivatives.
| Catalyst System | Substrates | Product | Key Features | Reference(s) |
| Pd / CyPF-tBu | (Hetero)aryl chlorides/bromides + N₂H₄·H₂O | Aryl hydrazines | Low Pd loadings (as low as 100 ppm); uses KOH base. | researchgate.netdicp.ac.cn |
| CuI / BMPO | Aryl halides + N₂H₄·H₂O | Aryl hydrazines | Reaction performed in water. | researchgate.net |
| Pd(OAc)₂ / Xantphos | Aryl halides + Benzophenone hydrazone | Aryl hydrazines (after hydrolysis) | Common use of a hydrazine surrogate to control reactivity. | acs.org |
| Electrochemical (Iodine promoter) | Substituted 2-aminoacetophenones + N₂H₄·H₂O | Isatin-hydrazones | Forms hydrazones via C-N coupling and C-H functionalization. | rsc.org |
Palladium-Catalyzed Coupling Mechanisms
This compound serves as a crucial nucleophile in palladium-catalyzed cross-coupling reactions, particularly for the formation of C–N bonds to synthesize aryl hydrazines. These products are significant intermediates in the manufacturing of pharmaceuticals and agrochemicals. nih.gov The coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved with high efficiency using low loadings of a palladium catalyst, sometimes as low as 100 ppm. nih.govnih.gov
Mechanistic studies have revealed a complex catalytic cycle. The reaction does not follow a single, simple pathway. Instead, two interconnected catalytic cycles are operative, involving two distinct catalyst resting states: an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride. nih.govnih.govresearchgate.net Both of these complexes can react to form the desired aryl hydrazine product. The p-tolyl palladium(II) hydroxide complex, for instance, has been shown to react with hydrazine monohydrate to generate p-tolyl hydrazine in high yield, confirming its catalytic competence. dicp.ac.cn
Table 1: Palladium-Catalyzed Aryl Hydrazine Synthesis Conditions
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Aryl Chloride | Pd / CyPF-tBu | KOH | Not Specified | Not Specified | High | nih.gov |
| Aryl Bromide | Pd / CyPF-tBu | KOH | Not Specified | Not Specified | High | nih.gov |
| Aryl Iodide | Pd(OAc)₂ | This compound | Not Specified | RT | Good to Excellent | rsc.org |
| Hetero-aryl Iodide | Pd(OAc)₂ | This compound | Not Specified | RT | Good to Excellent | rsc.org |
| p-Tolyl Complex | [Pd(PPh₃)(μ-OH)(p-Tol)]₂ / CyPF-tBu | Hydrazine Monohydrate | Not Specified | 65 | 85 | dicp.ac.cn |
Role of Base and Ligand Effects in Cross-Coupling
The choice of base and ligand is paramount in directing the outcome of palladium-catalyzed cross-coupling reactions involving this compound. The base not only facilitates the deprotonation of hydrazine but also influences the nature of the catalyst's resting state and, consequently, the reaction's selectivity. While strong bases like sodium tert-butoxide (NaOtBu) have been used, a significant advancement has been the successful implementation of potassium hydroxide (KOH), a more cost-effective and practical base for industrial applications. nih.govdicp.ac.cn
Ligands play a critical role in stabilizing the palladium catalyst, preventing its reduction to inactive palladium black, and controlling the reaction's efficiency and selectivity. dicp.ac.cn Bulky, electron-rich phosphine (B1218219) ligands are often employed. jocpr.com For the coupling of hydrazine with aryl halides, the Josiphos ligand CyPF-tBu has proven to be highly effective, enabling the reaction to proceed with very low catalyst loadings. nih.gov Other ligands, such as BrettPhos, are noted for their ability to prevent the over-arylation of primary amines in related C-N coupling reactions. sigmaaldrich.com The nature of the ligand is crucial for achieving high donor ability and stability within the catalytic cycle. jocpr.com The combination of the palladium source, ligand, and base dictates the success of the transformation, with the ligand being a key factor in overcoming challenges such as difficult reductive elimination steps. sigmaaldrich.com
Table 2: Influence of Base and Ligand in Pd-Catalyzed Hydrazine Coupling
| Parameter | Observation | Significance | Ref |
| Base | KOH is an effective and inexpensive base. | Enhances practicality for large-scale synthesis. | nih.govnih.gov |
| NaOtBu has also been used, often with higher catalyst loads. | Represents an alternative, though less economical, base. | dicp.ac.cn | |
| Ligand | The Josiphos ligand CyPF-tBu enables low catalyst loadings. | Improves reaction efficiency and cost-effectiveness. | nih.gov |
| Bulky, electron-rich phosphine ligands are generally effective. | Stabilizes the Pd catalyst and promotes the desired reaction. | jocpr.com | |
| Mechanistic Role | The base is involved in the rate-limiting deprotonation of bound hydrazine. | Directly influences the overall reaction rate. | nih.gov |
| Ligands prevent catalyst decomposition and control selectivity. | Ensures catalyst longevity and formation of the desired product. | dicp.ac.cnsigmaaldrich.com |
This compound in Specialized Reactions
Wolff-Kishner Reduction and its Modifications
The Wolff-Kishner reduction is a fundamental organic reaction that converts carbonyl functionalities (aldehydes and ketones) into methylene groups (-CH₂-). wikipedia.org The reaction proceeds under basic conditions, making it a valuable alternative to the acid-catalyzed Clemmensen reduction, especially for substrates sensitive to acid. psiberg.com The mechanism begins with the condensation of hydrazine with the carbonyl compound to form a hydrazone intermediate in situ. wikipedia.orgjk-sci.com This hydrazone is then deprotonated by a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures. psiberg.com The resulting anion rearranges with the elimination of dinitrogen gas (N₂), a thermodynamically favorable process, to form a carbanion that is subsequently protonated by the solvent to yield the final alkane product. psiberg.comjk-sci.com
The original procedure, discovered independently by Nikolai Kishner and Ludwig Wolff, required harsh conditions, such as heating pre-formed hydrazones with sodium ethoxide in a sealed tube at high temperatures. unacademy.com These conditions often led to long reaction times and the need for excess reagents. jk-sci.com
Several modifications have been developed to improve the reaction's efficiency and broaden its scope:
Huang-Minlon Modification: This is the most widely used variation. It involves refluxing the carbonyl compound with this compound and a base like KOH or NaOH in a high-boiling solvent, typically a glycol such as diethylene glycol. unacademy.com A key innovation of this method is the distillation of water and excess hydrazine after the initial formation of the hydrazone. jk-sci.comunacademy.com This allows the reaction temperature to rise to around 200°C, significantly reducing reaction times (from 50-100 hours to 3-6 hours) and improving yields. wikipedia.orgjk-sci.com
Barton Modification: This modification is tailored for the reduction of sterically hindered carbonyl groups, which often fail to react under standard Wolff-Kishner or Huang-Minlon conditions. It typically requires even higher reaction temperatures to overcome the steric hindrance. jk-sci.com
Cram Modification: This procedure addresses the common side reaction of azine formation. Cram found that using potassium tert-butoxide in anhydrous dimethyl sulfoxide (B87167) (DMSO) as the solvent system can effectively facilitate the reduction, sometimes even at room temperature. wikipedia.org
Henbest Modification: This involves the reduction of p-toluenesulfonylhydrazones, which are formed from the carbonyl compound and p-toluenesulfonylhydrazide. These intermediates can then be reduced with milder reagents like sodium borohydride (B1222165).
Table 3: Comparison of Wolff-Kishner Reduction Modifications
| Modification | Key Reagents/Conditions | Advantage | Application | Ref |
| Classic Wolff-Kishner | Hydrazone, NaOEt, sealed tube, ~180°C | Original method | General deoxygenation | unacademy.com |
| Huang-Minlon | This compound, KOH, diethylene glycol, reflux with water removal | Shorter reaction times, higher yields | Most common procedure | jk-sci.comunacademy.com |
| Barton | Higher reaction temperatures | Reduction of sterically hindered ketones | Sterically demanding substrates | jk-sci.com |
| Cram | K-tert-butoxide, DMSO | Milder conditions, can be run at RT | Base-sensitive substrates | wikipedia.org |
| Henbest | p-Toluenesulfonylhydrazone, NaBH₄ | Milder reducing agent | Avoids strongly basic conditions |
Derivatization Reactions for Heterocycle Synthesis
This compound is a cornerstone reagent in heterocyclic chemistry due to the presence of two nucleophilic nitrogen atoms, enabling it to react with a wide array of electrophilic precursors to form various ring systems. Its reaction with 1,3- and 1,4-dicarbonyl compounds, or their synthetic equivalents, is a classic and versatile strategy for synthesizing five- and six-membered heterocycles. clockss.org
Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and direct route to their synthesis is the condensation reaction between this compound and a 1,3-dicarbonyl compound or a related species. clockss.orgorganic-chemistry.org
The reaction of chalcones (α,β-unsaturated ketones) with this compound in the presence of an acid catalyst like acetic acid yields 4,5-dihydro-1H-pyrazoles (pyrazolines), which can be further derivatized. rjptonline.org
Acrolein reacts with this compound to form 2-pyrazoline, which can then be oxidized to pyrazole. google.com
Multi-component reactions provide an efficient route. For example, a one-pot, four-component reaction of this compound, ethyl acetoacetate, an aldehyde, and malononitrile (B47326) can produce highly substituted pyranopyrazoles. nih.gov
Pyridazine (B1198779) Synthesis: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. They are typically synthesized from 1,4-dicarbonyl compounds or their equivalents.
The condensation of γ-keto acids or their esters with this compound is a versatile method for preparing pyridazinone derivatives. iglobaljournal.com
1,2-Diacylcyclopentadienes (fulvenes) react with this compound in methanol at room temperature to form 5,6-fused ring pyridazines. liberty.edu
Fused pyridazine systems can also be accessed. For example, treatment of 3,4-dihalo- or 3,4-dicarboxyphthalic acid derivatives with this compound leads to the formation of the pyridazino[3,4,5-de]phthalazine ring system. cdnsciencepub.com
Triazole Synthesis: 1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. This compound is a key building block in their synthesis, often by reacting with a precursor that provides the remaining carbon and nitrogen atoms.
One common strategy involves the reaction of this compound with 1,2,3-triazole dicarbonyl species to form 1H-1,2,3-triazolo[4,5-d]pyridazines. mdpi.comnih.gov
Hydrazinolysis of ethyl-pyrazole-3-carboxylate with this compound forms the corresponding carboxylic acid hydrazide, a versatile intermediate that can be cyclized into various triazole-containing fused systems. acs.org
Another route involves the reaction of a hydrazide with carbon disulfide (CS₂) to form an oxadiazole, which can then be treated with this compound to yield a 4-amino-5-mercapto-1,2,4-triazole. chemistryjournal.net Similarly, reacting a hydrazide with thiosemicarbazide (B42300) can also lead to the formation of the 1,2,4-triazole (B32235) ring. raco.cat
Table 4: Heterocycle Synthesis from this compound
| Target Heterocycle | Precursor(s) | Key Reaction Type | Ref |
| Pyrazole | 1,3-Diketones, Chalcones, Acrolein | Cyclocondensation | organic-chemistry.orgrjptonline.orggoogle.com |
| Pyridazine | γ-Keto acids, 1,4-Dicarbonyl compounds | Cyclocondensation | iglobaljournal.comcdnsciencepub.com |
| 1,2,4-Triazole | Carboxylic acid hydrazides, CS₂, Thiosemicarbazide | Cyclization / Rearrangement | acs.orgchemistryjournal.net |
| Fused Pyridazine | 1,2-Diacylcyclopentadienes | Cyclocondensation | liberty.edu |
| Fused Triazole | 1,2,3-Triazole dicarbonyls | Cyclocondensation | mdpi.comnih.gov |
| Pyranopyrazole | This compound, ethyl acetoacetate, aldehyde, malononitrile | Four-component reaction | nih.gov |
Derivatives of Hydrazine Hydrate: Synthesis and Advanced Applications
Synthesis and Characterization of Hydrazone Derivatives
Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a prominent class of compounds derived from the reaction of hydrazine (B178648) with aldehydes and ketones. wikipedia.org Their formation is a cornerstone of organic synthesis, providing a gateway to a multitude of molecular structures with significant applications.
Methods of Hydrazone Formation and Structural Elucidation
The primary method for synthesizing hydrazones is the condensation reaction between hydrazine hydrate (B1144303) and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgmdpi.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. mdpi.comresearchgate.net The general reaction proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. irispublishers.com
Alternative synthetic strategies have also been developed, including mechanosynthesis (grinding solid reactants together) and solid-state melt reactions, which can be more efficient and environmentally benign compared to traditional solution-based methods. rsc.org
The structural confirmation of newly synthesized hydrazones relies on a combination of spectroscopic techniques. Key methods for elucidation include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the N-H stretching vibrations (typically around 3100-3300 cm⁻¹) and the C=N stretching of the imine group (around 1600-1650 cm⁻¹). mdpi.comchemmethod.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework. The proton on the imine carbon (azomethine proton, -CH=N-) and the N-H protons give characteristic signals in the ¹H-NMR spectrum. mdpi.comresearchgate.net For instance, in a study of novel hydrazones from 2-Amino-3-formylchromone, the azomethine proton signal appeared between 8.91 ppm and 9.08 ppm. researchgate.net
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to study its fragmentation pattern, which helps confirm the proposed structure. researchgate.netmedipol.edu.tr
X-ray Crystallography: Provides unambiguous proof of the molecular structure and configuration (E/Z isomerism) by determining the precise arrangement of atoms in a single crystal. scielo.br
Table 1: Spectroscopic Data for Hydrazone Characterization
| Technique | Key Observables | Typical Range/Value | Reference |
|---|---|---|---|
| FT-IR | N-H stretch | 3100-3300 cm⁻¹ | chemmethod.com |
| FT-IR | C=N stretch (imine) | ~1605-1650 cm⁻¹ | mdpi.commedipol.edu.tr |
| ¹H-NMR | -CH=N- proton | 8.0-9.1 ppm | researchgate.net |
| ¹³C-NMR | C=N carbon | 135-165 ppm | researchgate.net |
| Mass Spec | Molecular Ion Peak [M+H]⁺ | Corresponds to MW | researchgate.net |
Advanced Applications of Hydrazones in Functional Materials
The unique electronic and structural properties of hydrazones, particularly their ability to undergo E/Z isomerization around the C=N double bond, make them ideal candidates for the development of "smart" or functional materials. irispublishers.comacs.org These materials can change their properties in response to external stimuli like light, pH, or chemical analytes.
Molecular Switches: Hydrazone-based molecules can be designed as photoswitches. irispublishers.com Irradiation with light of a specific wavelength can induce a reversible change between the E and Z isomers, each possessing distinct physical and chemical properties. scielo.bracs.org This switching behavior is being harnessed to control processes at the molecular level. irispublishers.com
Sensors and Fluorophores: The hydrazone framework can be incorporated into larger molecules to create sensors for ions or small molecules. The binding of an analyte can trigger a change in the hydrazone's conformation or electronic structure, leading to a detectable change in color or fluorescence. digitellinc.com
Liquid Crystals and Polymers: By integrating photochromic hydrazones into liquid crystals, the long-range organization and properties of the liquid crystal phase can be modulated with light. irispublishers.com Similarly, incorporating them into polymer networks allows for the creation of actuators that can undergo shape transformations. irispublishers.comdartmouth.edu These materials hold promise for applications in data storage, displays, and soft robotics.
Synthesis and Applications of Hydrazide Derivatives
Hydrazides, specifically acyl hydrazides (R-CO-NHNH₂), are another crucial class of derivatives readily accessible from hydrazine hydrate. They are stable, versatile intermediates that serve as pivotal synthons in a wide range of organic transformations. rsc.orgosti.gov
Acyl Hydrazide Synthesis and Chemical Versatility
Acyl hydrazides are most commonly synthesized by the hydrazinolysis of carboxylic acid esters. oup.comiscientific.org The reaction involves heating an ester with this compound, often in a solvent like ethanol or methanol (B129727). iscientific.orgnih.gov More recent and scalable methods include the direct synthesis from carboxylic acids in a continuous flow system, which offers high yields and short reaction times. osti.gov Other innovative, metal-free methods have been developed, such as the visible-light-mediated synthesis from acylsilanes and azodicarboxylates. organic-chemistry.org
The synthetic utility of acyl hydrazides is extensive. rsc.orgresearchgate.net They are not typically end-products but rather key intermediates for synthesizing other functional groups and molecular scaffolds. Their chemical versatility allows them to be transformed into:
1,3,4-Oxadiazoles and other heterocycles rsc.org
Amides, Esters, and Thioesters rsc.org
Ketones rsc.org
N-acyl carbamates rsc.org
This versatility makes acyl hydrazides indispensable building blocks in medicinal chemistry and materials science. rsc.orgosti.gov
Table 2: Selected Synthetic Methods for Acyl Hydrazides
| Starting Material | Reagent | Key Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Carboxylic Acid Ester | This compound | Reflux in Ethanol | Good to Excellent | iscientific.org |
| Carboxylic Acid | This compound | Continuous Flow, 60°C | 65-91% | osti.gov |
| Acylsilane | Azodicarboxylate | Visible Light (Blue LED) | Up to 91% | organic-chemistry.org |
| Amide (activated) | This compound | Room Temperature | 76-94% | researchgate.net |
Integration of Hydrazides into Complex Organic Frameworks
A significant advanced application of hydrazides is their use as linkers in the construction of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with highly ordered structures, making them attractive for applications in gas storage, separation, and catalysis. nih.gov
Hydrazone-linked COFs can be synthesized via the co-condensation of a hydrazide and an aldehyde. nih.gov More recently, a postsynthetic modification strategy has been reported where hydrazine-linked COFs are first synthesized and then partially oxidized to create more robust and functional hydrazine-hydrazide-linked COFs. nih.govresearchgate.netacs.org The introduction of the polar hydrazide functionality (-CO-NH-) through this method has been shown to be particularly impactful. acs.org
Research has demonstrated that these hydrazide-decorated frameworks exhibit several key properties:
Enhanced Stability: The incorporation of amide or hydrazide groups can improve the crystallinity and robustness of the framework through strong hydrogen bonding interactions. acs.org
Improved Functionality: The polar hydrazide groups can alter the surface properties of the pores. For example, a hydrazine-hydrazide-linked COF was found to be exceptionally effective at harvesting water from the air, even at low relative humidity, due to the increased water affinity imparted by the hydrazide moieties. nih.govresearchgate.net
Responsive Behavior: The nitrogen atoms within the hydrazide linkages can be protonated or deprotonated, allowing the COFs to act as fluorescent pH-responsive proton scavengers. acs.org
Heterocyclic Compound Synthesis Utilizing this compound
This compound is a cornerstone reagent for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. Its ability to react with molecules containing two electrophilic centers allows for cyclization reactions that form stable ring systems. These heterocycles are often the core scaffolds of biologically active molecules and functional materials.
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classic method for constructing five-membered pyrazole (B372694) rings. Similarly, it is used to synthesize six-membered rings like pyridazines. Other important heterocyclic systems built using this compound as a key precursor include:
1,3,4-Thiadiazoles: Synthesized from the reaction of this compound with carbon disulfide, followed by further reactions. uobaghdad.edu.iq
1,2,4-Triazoles: Formed from the cyclization of acyl hydrazide derivatives. researchgate.net
Quinazolines: Can be prepared through controlled condensation reactions involving aminobenzoic acid hydrazides and aldehydes. rsc.org
Oxadiazoles: Prepared from the reaction of benzohydrazide (B10538) with carbon disulfide, followed by cyclization steps.
These synthetic routes highlight the indispensable role of this compound in providing access to complex and valuable heterocyclic structures that are central to numerous areas of chemical science. chemmethod.comajchem-a.com
Triazole Derivatives Synthesis and Functionalization
The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of intermediates derived from the reaction of this compound with various precursors. One common method involves the reaction of this compound with carbothioamide derivatives. For instance, a series of 1,2,4-triazole derivatives have been synthesized by reacting carbothioamide precursors with an excess of this compound. pensoft.net Another approach is the reaction of hydrazide derivatives with carbon disulfide in the presence of a base, followed by cyclization. nih.gov For example, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide reacts with CS2/KOH to form an oxadiazole intermediate, which is then treated with this compound to yield the triazole. nih.gov
Functionalization of the triazole ring can be achieved through various reactions. For instance, 4-amino-5-mercapto-3-pyridyl-1,2,4-triazole, synthesized from potassium dithiocarbazinate and this compound, can be further reacted with aromatic acids in the presence of phosphorus oxychloride to yield 3-pyridyl-6-aryl-s-triazolo[3,4-b]- pensoft.netnih.govmdpi.com-thiadiazoles. nih.gov Additionally, N-alkylation of the triazole ring is a common functionalization strategy. For example, treatment of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with ethyl bromoacetate (B1195939) produces the corresponding ester, which can then be converted to a hydrazide derivative by treatment with this compound. nih.gov This hydrazide can be further reacted with aromatic aldehydes to form arylidene hydrazides. nih.gov
A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been reported via the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine, demonstrating a broad substrate scope. pharmajournal.net
Pyrazole and Quinoxaline (B1680401) Derivatives from this compound Precursors
Pyrazole Derivatives:
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized using this compound. A straightforward method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and this compound. researchgate.net For instance, the reaction of β-diketones with this compound is a classic and efficient route to polysubstituted pyrazoles. researchgate.net Similarly, α,β-unsaturated ketones and their derivatives can react with this compound to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov
A green and efficient protocol for the synthesis of pyrazole derivatives involves a three-component reaction of this compound, ethyl acetoacetate, and β-nitrostyrenes. researchgate.net Another method involves the reaction of chalcones (benzylidene acetophenones) with this compound in the presence of acetic acid to yield 3,5-diphenyl-4,5-dihydro-1H-pyrazoles. rsc.orgmdpi.com Furthermore, pyrano[2,3-c]pyrazole derivatives can be synthesized through a one-pot, four-component condensation of ethyl acetoacetate, this compound, aromatic aldehydes, and malononitrile (B47326) under various conditions, including microwave irradiation and ultrasonication. rsc.org
Quinoxaline Derivatives:
Quinoxaline derivatives are bicyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. This compound is a key reagent in the synthesis of various quinoxaline derivatives. For example, 2-chloroquinoxaline (B48734) derivatives can react with this compound to form hydrazinylquinoxalines. mdpi.com These intermediates can be further cyclized to form tetrazolo[1,5-a]quinoxalines by treatment with nitrous acid. mdpi.com
Hydrazinolysis of ester-substituted quinoxalines with this compound is a common method to produce the corresponding hydrazide derivatives. nih.gov These hydrazides can then serve as precursors for a variety of other quinoxaline-based heterocycles. For instance, the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with various electrophiles can lead to the formation of pyrazole and 1,3,4-oxadiazole-fused quinoxalines. researchgate.net Similarly, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid can be treated with this compound to yield its hydrazone, which can be further reacted with aromatic aldehydes. ekb.eg
Other Nitrogen-Containing Heterocycles
This compound is a versatile reagent for the synthesis of a variety of other nitrogen-containing heterocycles beyond triazoles, pyrazoles, and quinoxalines.
One notable class is the pyridazinones . These can be synthesized by the reaction of 2(3H)-furanone derivatives with this compound. researchgate.net The initial reaction often yields a hydrazide intermediate, which can then be cyclized to the pyridazinone ring. researchgate.net
1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles can also be prepared from this compound-derived intermediates. For example, the reaction of N-arylglycine hydrazides with phenylisothiocyanate yields 1-(N-arylamino)acetyl-4-phenylthiosemicarbazides. mdpi.com These thiosemicarbazides can then be cyclized to form 1,3,4-thiadiazoles using sulfuric acid or to 1,2,4-triazoles using sodium hydroxide (B78521). mdpi.com
This compound is also used in the synthesis of steroidal heterocycles . For example, epi-androsterone can be converted to its hydrazone derivative, which can then be reacted with various reagents to form pyridazinoandrostane and pyrazoloandrostane derivatives. nih.gov
Furthermore, this compound can be used to synthesize tetrazoline derivatives . N-(2-chloro acetyl) cyclic imides react with this compound to produce N-(2-hydrazido acetyl) cyclic imides, which can then be converted to Schiff bases and subsequently to tetrazoline rings. frontiersin.org
The following table summarizes the synthesis of various nitrogen-containing heterocycles using this compound:
| Heterocycle Class | Starting Materials | Reagents and Conditions | Reference |
| 1,2,4-Triazoles | Carbothioamide derivatives | This compound (excess) | pensoft.net |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | CS2/KOH, then this compound | nih.gov | |
| Arylidene thiazolone, Aryl/alkyl-hydrazine | Catalyst-free, ring opening/intramolecular cyclization | pharmajournal.net | |
| Pyrazoles | This compound, Ethyl acetoacetate, β-nitrostyrenes | Three-component reaction | researchgate.net |
| Chalcones | This compound, Acetic acid | rsc.orgmdpi.com | |
| Ethyl acetoacetate, this compound, Aromatic aldehydes, Malononitrile | One-pot, four-component condensation | rsc.org | |
| Quinoxalines | 2-Chloroquinoxaline derivatives | This compound, then Nitrous acid | mdpi.com |
| Ester-substituted quinoxalines | This compound | nih.gov | |
| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | Various electrophiles | researchgate.net | |
| Pyridazinones | 2(3H)-Furanone derivatives | This compound | researchgate.net |
| 1,3,4-Thiadiazoles | N-arylglycine hydrazides, Phenylisothiocyanate | H2SO4 | mdpi.com |
| Steroidal Heterocycles | epi-Androsterone | This compound, then various reagents | nih.gov |
| Tetrazolines | N-(2-chloro acetyl) cyclic imides | This compound, then conversion to Schiff bases | frontiersin.org |
Structure-Activity Relationship Studies of this compound Derivatives
The biological activity of heterocyclic compounds derived from this compound is highly dependent on their structural features. Structure-activity relationship (SAR) studies aim to identify the key structural motifs responsible for their therapeutic effects.
Triazole Derivatives:
For 1,2,4-triazole derivatives, the nature and position of substituents on the triazole and any attached rings significantly influence their activity. For instance, in a series of anti-tumor 1,2,4-triazole derivatives, the presence of a mefenamic acid moiety coupled to the triazole ring was found to be crucial for their cytotoxicity against cancer cell lines. pensoft.net SAR studies on triazole-based thiosemicarbazone derivatives as anti-Alzheimer's candidates revealed that di- and tri-substitutions on the phenyl rings with electron-withdrawing and electron-donating groups were critical for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. In another study, Mannich bases derived from 4-amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione showed potent lipase (B570770) and urease inhibitory activities. nih.gov
Pyrazole Derivatives:
The SAR of pyrazole derivatives has been extensively studied, particularly for their anticancer properties. For pyrazole carbohydrazide (B1668358) hydrazine derivatives, the substitution pattern on the pyrazole ring and the nature of the hydrazone moiety are key determinants of their anticancer activity. researchgate.net In a series of pyrazolyl acylhydrazones and amides, the decorations at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus were found to be important for their antiproliferative and antioxidant properties. rsc.org For pyrazole-based inhibitors of meprin α and β, the presence of 3,5-diarylpyrazole hydroxamic acid derivatives with variations in both aryl moieties showed significant inhibitory activity.
Quinoxaline Derivatives:
SAR studies of quinoxaline derivatives have revealed important insights for the development of anticancer agents. In a series of quinoxaline derivatives as c-Met kinase inhibitors, the presence of a hydrazide or a pyrazole moiety was found to be favorable for activity. nih.gov For quinoxaline-based histone deacetylase inhibitors, 2-chloro quinoxaline derivatives with different substituted benzylidene side chains exhibited strong cytotoxic activity. The substitution of the 2-chloro group with a 2-methoxy group also influenced the activity. In another study of novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors, the incorporation of five-membered rings like pyrazole and 1,3,4-oxadiazole (B1194373) into the quinoxaline scaffold led to potent anticancer and COX-2 inhibitory activities. researchgate.net
The following table provides a summary of SAR findings for different classes of this compound derivatives:
| Heterocycle Class | Key Structural Features for Activity | Biological Activity | Reference |
| 1,2,4-Triazoles | Mefenamic acid moiety | Anticancer | pensoft.net |
| Substituted phenyl rings on thiosemicarbazone side chain | Anti-Alzheimer's | ||
| Mannich base derivatives | Lipase and urease inhibition | nih.gov | |
| Pyrazoles | Substitution on pyrazole ring and hydrazone moiety | Anticancer | researchgate.net |
| Decorations on phenylamino pyrazole nucleus | Antiproliferative, Antioxidant | rsc.org | |
| 3,5-Diarylpyrazole hydroxamic acid derivatives | Meprin α and β inhibition | ||
| Quinoxalines | Hydrazide or pyrazole moiety | c-Met kinase inhibition | nih.gov |
| 2-Chloro and substituted benzylidene side chains | Anticancer (HDAC inhibition) | ||
| Fused pyrazole or 1,3,4-oxadiazole rings | Anticancer (EGFR and COX-2 inhibition) | researchgate.net |
Applications of Hydrazine Hydrate in Advanced Materials Science
Hydrazine (B178648) Hydrate (B1144303) in Nanomaterial Synthesis
The synthesis of nanomaterials often relies on the precise control of particle size, shape, and crystallinity. Hydrazine hydrate is a key reducing agent in wet-chemical methods for producing a variety of nanoparticles and quantum dots due to its effectiveness and the relative ease of controlling reaction kinetics.
This compound is widely employed to reduce metal salts to their zero-valent state, forming metal nanoparticles. The concentration of this compound, temperature, and the presence of capping agents are critical parameters that influence the morphology and size of the resulting nanoparticles. instanano.com
Copper (Cu) Nanoparticles: The chemical reduction method is a common and cost-effective technique for synthesizing copper nanoparticles. rjstonline.com In a typical synthesis, a copper salt such as copper acetate (B1210297) monohydrate or copper nitrate (B79036) is used as the precursor. instanano.comrjstonline.com this compound acts as the reducing agent, converting Cu(II) ions to metallic copper. rjstonline.comnih.gov The reaction's progress is often indicated by a color change, from blue to yellow, then brown, and finally to a reddish-brown suspension, signifying the formation of copper nanoparticles. rjstonline.com Polyvinylpyrrolidone (PVP) is frequently used as a capping agent to prevent agglomeration and control the size of the nanoparticles. instanano.comrjstonline.com Research has shown that while hydrazine is a powerful reducing agent, its role can be complex; in excess, it can coordinate with the metal ions and integrate into the nanoparticle lattice, forming composite structures. nih.gov
| Precursor | Reducing Agent | Capping Agent | Resulting Nanoparticle | Average Size |
| Copper Acetate Monohydrate | This compound | Polyvinylpyrrolidone (PVP) | Copper (Cu) | 46.9 nm rjstonline.com |
| Copper Nitrate | This compound | Polyvinylpyrrolidone (PVP) | Copper (Cu) | <10 nm instanano.com |
| Copper Sulfate (B86663) | This compound | Bio-surfactant (Arka leaves extract) | Cuprous Oxide (Cu₂O) | ~8 nm sciendo.com |
Molybdenum Disulfide (MoS₂) Quantum Dots (QDs): A bottom-up approach for synthesizing water-soluble MoS₂ quantum dots involves a one-step hydrothermal method. researchgate.netnih.gov In this process, ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) serves as the precursor, and this compound acts as the reducing agent. researchgate.netnih.govacs.org This method yields few-layered MoS₂ QDs with a narrow size distribution and an average diameter of approximately 2.8 nm. researchgate.netnih.govacs.org These quantum dots exhibit excitation-dependent blue fluorescence. researchgate.netnih.govacs.org
Rhodium (Rh) Nanocubes: While this compound is more commonly associated with the oxidation reaction on the surface of rhodium nanocatalysts to produce energy, its role in synthesis is also critical. researchgate.net Shape-controlled synthesis of noble metal nanocrystals is vital for their catalytic performance. Rhodium nanocubes with specific exposed (100) planes have been synthesized via solvothermal strategies. researchgate.net In some wet-chemical methods for other shapes like octahedral nanocrystals, the synthesis may rely on template seeds of other metals, but direct synthesis at room temperature without a metal template is also possible. nih.gov The choice of reducing agent is a key factor in controlling the morphology of the final nanocrystals.
This compound is instrumental in the aqueous synthesis of various quantum dots (QDs), which are semiconductor nanocrystals exhibiting quantum mechanical properties. Their optoelectronic characteristics are highly dependent on their size and composition.
Cadmium Selenide (CdSe) Quantum Dots: An ambient, aqueous route for synthesizing high-quality CdSe QDs utilizes this compound to form an air-stable complex with selenium. acs.org By controlling the annealing time of the starting colloid at 100 °C, nanoparticles with sizes ranging from 1.58 to 3.42 nm can be produced. acs.org These CdSe QDs are of high quality, demonstrating a photoluminescence quantum yield of up to 40% and emitting colors from deep blue to red. acs.org Another method uses this compound as a novel reducing agent for selenium dioxide to produce cubic crystal structure CdSe QDs with an average size of 2 nm. researchgate.net The solvothermal approach, also employing this compound, can produce CdSe QDs with a particle size of around 11.57 nm and a band gap of 2.47 eV. medwinpublishers.com
Zinc Selenide (ZnSe) Quantum Dots: Uniform and nearly monodispersed colloidal ZnSe QDs can be fabricated through a one-pot, wet-chemical process. chalcogen.ro This template-free method involves using zinc acetate and elemental selenium powder in the presence of ethylene (B1197577) glycol and this compound at 70°C. chalcogen.ro The resulting ZnSe QDs possess a hexagonal wurtzite structure with diameters in the range of 1 nm and exhibit a strong quantum confinement effect. chalcogen.ro The synthesis yields can be as high as 80%. chalcogen.ro Another variation of this method, refluxing at 90°C, produces cubic structured ZnSe nanoparticles with an average diameter of about 3.50 nm. asianpubs.org
| Quantum Dot | Synthesis Method | Precursors | Role of this compound | Average Size | Key Optoelectronic Property |
| CdSe | Aqueous Route | Cd²⁺ ions, Se²⁻ ions | Forms air-stable selenium complex | 1.58 - 3.42 nm acs.org | Photoluminescence quantum yield up to 40% acs.org |
| MoS₂ | Hydrothermal | (NH₄)₂MoS₄ | Reducing Agent | ~2.8 nm researchgate.netnih.gov | Excitation-dependent blue fluorescence researchgate.netnih.gov |
| ZnSe | Wet Chemical | Zinc Acetate, Selenium | Reducing Agent | ~1 nm chalcogen.ro | Strong 'blue shift' in UV-Vis absorption chalcogen.ro |
Preparation of Metal Nanoparticles (e.g., Cu, MoS2 QDs, Rh nanocubes) using this compound as a Reducing Agent
Material Modification and Functionalization using this compound
Beyond nanoparticle synthesis, this compound is a versatile agent for modifying the surface chemistry and bulk properties of various materials, including metal oxides and polymers.
This compound is used as a mild reducing agent to create surface defects, particularly oxygen vacancies, in transition metal oxides. mdpi.comnih.gov These vacancies can significantly alter the electronic and catalytic properties of the materials.
The process often involves a liquid-phase reduction treatment where the metal oxide is exposed to a this compound solution. rsc.org This treatment can extract oxygen from the crystal lattice, generating oxygen vacancies. rsc.org For instance, treating cobalt oxide (Co₃O₄) nanosheets with this compound introduces oxygen vacancies, which modulates the electronic structure and enhances surface roughness, thereby improving their performance in applications like Li-O₂ batteries and lithium-ion battery anodes. rsc.org The concentration of this compound can be controlled to adjust the number of oxygen vacancies created. This method of chemical etching with a reductive agent is a recognized strategy for generating oxygen vacancies in oxide surfaces. nsf.gov Oxygen vacancies in reducible oxides like copper oxide (CuO) have been shown to decompose this compound to produce hydrogen in situ for the reduction of other compounds. researchgate.netresearcher.life
This compound is employed in the chemical modification of polymers, such as polyacrylonitrile (B21495) (PAN) fibers, to introduce new functional groups and alter their properties.
Porous Polyacrylonitrile (PAN) Fiber: Treating PAN fibers with this compound leads to chemical reactions that introduce amide and cyclization-crosslinked pyridine (B92270) groups. scientific.net This modification can convert the quasicrystalline structure of PAN fibers into a partially crystallized one. scientific.net Such treatments are used to prepare flame-retardant PAN fibers. scientific.nettandfonline.com The reaction with this compound introduces chelating groups into the macromolecular chains of PAN, increasing their capacity to adsorb metal ions like Cu²⁺, which further enhances flame retardancy. tandfonline.com Additionally, porous PAN fibers can be cross-linked with this compound and then carbonized to produce nitrogen-enriched porous carbon fibers. acs.org These materials exhibit high surface area and are effective for applications such as CO₂ capture and as electrodes for supercapacitors. acs.orgworldscientific.com The this compound treatment is crucial for high nitrogen retention in the final carbon fiber, leading to superior electrochemical performance. worldscientific.com
This compound serves as an effective reducing agent in the synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS), which are nanostructured hybrid organic-inorganic materials.
Octa(aminophenyl)silsesquioxane (OAPS): OAPS is synthesized from its precursor, octa(nitrophenyl)silsesquioxane (ONPS), through a reduction reaction. scirp.orgscirp.org A novel and efficient method utilizes the stable and inexpensive this compound as the reducing agent in the presence of an Iron(III)Chloride catalyst. scirp.orgscirp.org This process achieves a high yield of around 87%. scirp.orgscirp.org The reduction converts the nitro groups (-NO₂) on the phenyl rings of the silsesquioxane cage to amino groups (-NH₂). scirp.orgsioc-journal.cn Although hydrazine is a two-electron reducing agent and the reduction of a nitro group is a four-electron process, the reaction is facilitated by activated carbon, which acts as a mediator. scirp.orgscirp.org This synthetic route is advantageous due to its simplicity, shortened reaction time, and increased yield compared to other methods. sioc-journal.cn
Modification of Polymeric Materials (e.g., Porous Polyacrylonitrile Fiber)
This compound in Energy Storage and Conversion Materials
This compound serves as a critical chemical compound in the advancement of materials for energy storage and conversion. Its utility is particularly notable in the development of high-performance electrodes for supercapacitors and as a medium for chemical hydrogen storage for fuel cell applications.
Electrode Materials for Supercapacitors
This compound is extensively used as a potent reducing agent in the synthesis of electrode materials for supercapacitors. Its primary role is in the chemical reduction of graphene oxide (GO) to produce reduced graphene oxide (rGO), a material prized for its electrical conductivity and large surface area. acs.orgacs.orginstanano.commdpi.com The reduction process removes oxygen-containing functional groups from the GO structure, which is crucial for enhancing the electrochemical performance of the final electrode material. acs.orgmdpi.com The duration of the chemical reduction and the concentration of this compound can be controlled to precisely adjust the surface state and the density of functional groups on the graphene sheets. acs.orgrsc.org
The application of this compound extends to the synthesis of various composite materials. For instance, it is used in creating graphene/manganese oxide (MnO₂) composites. rsc.orgresearchgate.net In this process, MnO₂ is formed on the surface of GO, which is then reduced by this compound. rsc.orgresearchgate.net The resulting H-RGO/MnO₂ composite has shown higher electrical conductivity and specific capacitance compared to composites reduced with other agents like sodium borohydride (B1222165). researchgate.net One study found that graphene-MnO₂ composites reduced with an optimized concentration of this compound (50 mM) exhibited excellent electrochemical performance, achieving a specific capacitance of 383.82 F g⁻¹ at a scan rate of 10 mV s⁻¹. rsc.org
Furthermore, this compound is employed to create unique nanostructures that enhance supercapacitor performance. A gas-phase this compound reduction method has been used to synthesize three-dimensional (3D) interconnected porous flower-like NiCo-SDBS-LDH microspheres. nih.gov This treatment not only introduces a significant number of pores and creates oxygen vacancies but also roughens the microsphere surface, all of which contribute to improved electrochemical activity. nih.gov The resulting electrode delivered a high specific capacitance of 1148 F·g⁻¹ at 1 A·g⁻¹. nih.gov Similarly, it has been used to treat porous polyacrylonitrile fibers to create hierarchical porous carbon fibers with high nitrogen doping (7.82 at.%), leading to a high reversible capacitance of 415 F g⁻¹ and excellent cycling stability. worldscientific.comresearchgate.net
The table below summarizes the performance of various supercapacitor electrode materials synthesized using this compound.
| Electrode Material | Synthesis Role of this compound | Specific Capacitance | Additional Findings |
| Reduced Graphene Oxide (rGO) | Chemical reduction of Graphene Oxide. acs.org | Time-dependent; highest for GO reduced for 60 min at 95 °C. acs.org | Performance is linked to oxygen groups, conductivity, and defect density. acs.org |
| Graphene Hydrogel (GH-HD) | One-step gel assembly agent. researchgate.net | 190 F/g at 0.5 A/g; 123 F/g at 100 A/g. researchgate.net | Resulting material has high electrical conductivity (1141 S/m). researchgate.net |
| Hydrazine-reduced Graphene/MnO₂ (H-RGO/MnO₂) | Reduction of GO/MnO₂ composite. researchgate.net | 327.5 F g⁻¹ at 10 mV s⁻¹. researchgate.net | Showed higher specific capacitance than the same composite reduced with sodium borohydride (278.6 F g⁻¹). researchgate.net |
| 3D-NiCo-SDBS-LDH | Gas-phase reduction to create porous structure and surface defects. nih.gov | 1148 F·g⁻¹ at 1 A·g⁻¹. nih.gov | The assembled device showed an energy density of 73.14 Wh·kg⁻¹ and 95.5% capacitance retention after 10,000 cycles. nih.gov |
| Hydrazine-treated Porous Carbon Fiber | Nitrogen retention treatment. worldscientific.com | 415 F g⁻¹. worldscientific.com | Resulted in high nitrogen content (7.82 at.%) and large specific surface area (1963.3 m² g⁻¹). worldscientific.com |
| HH.rGO/Cr₂O₃ Nanocomposite | Chemical reduction of GO. abechem.com | 101 F/g at 2 mV/s. abechem.com | Synergistic effect between GO and chromium oxide enhances specific capacity. abechem.com |
Hydrogen Storage Systems and Fuel Cell Technologies
This compound is considered a highly promising liquid chemical for hydrogen storage, primarily due to its high hydrogen content of 8.0 wt%. encyclopedia.pubmdpi.comciac.jl.cnsci-hub.se It exists as a liquid at room temperature, which simplifies handling and storage compared to gaseous or cryogenic hydrogen. wikipedia.orgtheengineer.co.uk This characteristic allows for the potential use of existing liquid fuel infrastructure. ciac.jl.cn
The release of hydrogen from this compound is typically achieved through catalytic decomposition. The ideal reaction pathway is a complete decomposition, which yields only nitrogen and hydrogen (N₂H₄·H₂O → N₂ + 2H₂ + H₂O). encyclopedia.pubresearchgate.net However, an incomplete decomposition can occur, producing ammonia (B1221849) (NH₃), which is undesirable as it can poison fuel cell catalysts. encyclopedia.pub Therefore, the development of highly selective catalysts is critical. sioc-journal.cn A wide range of catalysts have been investigated, including noble metals and transition metal alloys. encyclopedia.pubsioc-journal.cnciac.jl.cn Bimetallic nanoparticles, particularly those containing nickel such as Rh-Ni and Pt-Ni, have shown high activity and selectivity for the complete decomposition of this compound to hydrogen. mdpi.comsioc-journal.cnresearchgate.net
| Catalyst | Support/Form | Temperature (K) | Turnover Frequency (TOF) (h⁻¹) | H₂ Selectivity (%) |
| Rh₄Ni NPs | CTAB-stabilized | Room Temp | - | 100 |
| PtNi-CeOₓ | N-doped Graphene Hydrogels | 323 | 3064 | - |
| PtNi | N-doped Carbon | 323 | 1602 | - |
| IrNi NPs | Lanthanum Oxycarbonate | 323 | 1250 | - |
| NiFe-Cr₂O₃ | - | 343 | 893.5 | 100 |
| Rh₀.₅(MoOₓ)₀.₅ NPs | Surfactant/support-free | 323 | 750 | 100 |
| Pt₀.₃Ni₀.₇P | rGO | 323 | 742 | - |
| RhNiP NPs | Graphene | 323 | 471 | - |
| Pd₀.₄Ni₀.₆ NPs | - | 323 | - | 82 |
Data sourced from references encyclopedia.pubsci-hub.seresearchgate.net.
Beyond being a hydrogen carrier, hydrazine can be used directly as a fuel in fuel cells. wikipedia.orgmarketresearch.com Research has demonstrated direct hydrazine fuel cells that can operate without expensive platinum catalysts, instead using less costly metals like cobalt and nickel. theengineer.co.ukgreencarcongress.com These fuel cells have been reported to produce a power output of 0.5 W/cm², comparable to platinum-based hydrogen fuel cells. greencarcongress.comdaihatsu.com In some cases, hydrazine fuel cells have shown a higher electromotive force (1.56 V) compared to hydrogen fuel cells (1.23 V). wikipedia.orgtheengineer.co.uk
To address handling, a novel storage method has been developed where liquid this compound is stored in a tank filled with a polymer containing a carbonyl group. theengineer.co.uk The this compound reacts with the polymer to form a stable, solid hydrazone. wikipedia.orgtheengineer.co.uk The liquid fuel can be released on demand for the fuel cell by flushing the tank with warm water. wikipedia.orgtheengineer.co.ukgreencarcongress.com
Environmental Fate and Ecotoxicological Research of Hydrazine Hydrate
Environmental Pathways and Transformations of Hydrazine (B178648) Hydrate (B1144303)
Once released into the environment, hydrazine hydrate undergoes several transformation processes that dictate its persistence and potential for exposure.
In aquatic systems, hydrazine is readily miscible with water and its degradation is significantly influenced by a variety of factors. canada.ca The rate of degradation is dependent on pH, temperature, dissolved oxygen content, water hardness, and the presence of organic matter and metal ions. who.intcdc.gov Autooxidation, a key degradation pathway, is catalyzed by metal ions, particularly copper, and proceeds more rapidly in alkaline solutions. who.intcdc.govdtic.mil The half-life of hydrazine in pond water has been estimated to be about 8.3 days, with degradation occurring through both abiotic and biotic mechanisms. lanxess.com While it is not prone to hydrolysis, it is easily oxidized by dissolved oxygen. cerij.or.jp
When released into the air, this compound is expected to react with hydroxyl radicals and ozone. canada.ca The atmospheric half-life of hydrazine is estimated to be between 4 to 7 hours based on its reaction with OH radicals and approximately 9 hours based on its reaction with ozone. cerij.or.jp This suggests a relatively short atmospheric lifetime. Recent research has also explored the use of photocatalysts, such as titanium dioxide (TiO2) and cadmium sulfide (B99878)/nickel sulfide (CdS/NiS), to enhance the degradation of this compound in the presence of light, with some processes aiming to produce hydrogen gas as a byproduct. mdpi.comscirp.orgimanagerpublications.com
In soil, the fate of hydrazine is influenced by factors such as pH and cation exchange capacity. canada.ca It can undergo chemical decomposition or be adsorbed by soil particles. canada.ca Interactions with clay minerals and organic matter are significant, with possibilities of cation exchange and chemisorption. canada.canrc.gov Hydrazine has been observed to degrade rapidly in soil. lanxess.com Studies have shown that hydrazine applied to soil can disappear completely within a few days, with biodegradation contributing to its removal. epa.gov However, it also has the potential to move with water through soil, especially in sandy soil types. cdc.gov
Microorganisms play a role in the degradation of hydrazine in both water and soil. canada.cacdc.gov It can be biodegraded by bacteria in activated sludge, although concentrations above 1 mg/L can be toxic to these microorganisms. who.int In aerobic conditions, nitrifying bacteria can co-metabolize hydrazine and degrade it to nitrogen gas. cerij.or.jp Research has demonstrated the enhanced biodegradation of hydrazine-contaminated wastewater using fixed-film bioreactors with specific bacterial strains like Achromobacter sp. and Rhodococcus sp. nih.gov
Interactions and Degradation in Soil Matrices
Ecotoxicity Studies on this compound
This compound is recognized as being very toxic to aquatic organisms, with the potential for long-lasting effects in the aquatic environment. arkema.compallavchemicals.comthermofishersci.in
Algae: Hydrazine has shown high toxicity to various algal species. For the freshwater green alga Selenastrum capricornutum, the 72-hour EC50 (the concentration causing a 50% effect on growth) was 0.0061 mg/L, with a No-Observed-Effect Concentration (NOEC) of 0.001 mg/L. cerij.or.jp The marine alga Dunaliella tertiolecta exhibited an even lower 8-day NOEC for growth inhibition at 0.0005 mg/L. cerij.or.jpepa.gov The blue-green alga Microcystis aeruginosa was found to be particularly sensitive, with a 10-day toxicity threshold of 0.00008 mg/L. who.int
Invertebrates: Acute toxicity has been reported for freshwater invertebrates. For the water flea Daphnia magna, 24-hour EC50 values for immobilization ranged from 0.76 to 2.3 mg/L, and the 48-hour EC50 was 0.175 mg/L. cerij.or.jp The amphipod Hyalella azteca was identified as a highly sensitive species with a 48-hour LC50 of 40 μg/L. canada.ca A 21-day NOEC for Daphnia magna was reported as 0.01 mg/L. pallavchemicals.com
Fish: Numerous studies have been conducted on the acute toxicity of hydrazine to freshwater fish. The 96-hour LC50 values have been found to range from 0.61 to 7.7 mg/L across species such as fathead minnow, bluegill, goldfish, and guppy. cerij.or.jp The lowest 96-hour LC50 of 0.61 mg/L was observed in the guppy (Poecilia reticulata). cerij.or.jp For the marine three-spined stickleback, the 96-hour LC50 was 3.4 mg/L. cerij.or.jp
Table 1: Ecotoxicity of this compound on Aquatic Organisms
| Organism Type | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|---|
| Algae | Selenastrum capricornutum (freshwater) | 72-hr EC50 | 0.0061 | 72 hours | cerij.or.jp |
| Algae | Selenastrum capricornutum (freshwater) | 72-hr NOEC | 0.001 | 72 hours | cerij.or.jp |
| Algae | Microcystis aeruginosa (blue-green) | 10-day Toxicity Threshold | 0.00008 | 10 days | who.int |
| Algae | Dunaliella tertiolecta (marine) | 8-day NOEC | 0.0005 | 8 days | cerij.or.jp |
| Invertebrate | Daphnia magna (water flea) | 48-hr EC50 | 0.175 | 48 hours | cerij.or.jp |
| Invertebrate | Hyalella azteca (amphipod) | 48-hr LC50 | 0.04 | 48 hours | canada.ca |
| Invertebrate | Daphnia magna (water flea) | 21-day NOEC | 0.01 | 21 days | pallavchemicals.comnexchem.co.uk |
| Fish | Poecilia reticulata (guppy) | 96-hr LC50 | 0.61 | 96 hours | cerij.or.jp |
| Fish | Fathead Minnow, Bluegill, Goldfish, etc. | 96-hr LC50 Range | 0.61 - 7.7 | 96 hours | cerij.or.jp |
| Fish | Three-spined Stickleback (marine) | 96-hr LC50 | 3.4 | 96 hours | cerij.or.jp |
EC50: Effective Concentration causing 50% response; NOEC: No-Observed-Effect Concentration; LC50: Lethal Concentration causing 50% mortality.
Impacts on Terrestrial Organisms (e.g., Plants, Nematodes)
This compound has demonstrated toxic effects on various terrestrial organisms, notably impacting plant life and soil-dwelling invertebrates such as nematodes. Research indicates that hydrazine can inhibit plant germination and growth. frontiersin.org Studies have been conducted on a range of plant species, including squash, corn, peanut, sorghum, rice, chick-pea, and oat, observing effects such as germination inhibition, growth inhibition, and plant death. theseus.fi More specific research involved toxicity tests on 14 different species of terrestrial plants which were exposed to hydrazine through hydroponic solutions. cdc.gov
For soil invertebrates, the impact of hydrazine has also been quantified. In studies involving nematodes, a 6-day median effective concentration (EC50) for the number of offspring was determined to be 540 mg/L, indicating a significant effect on reproduction. theseus.fi This highlights the potential for this compound to disrupt soil ecosystems by affecting key organisms involved in nutrient cycling and soil health.
Bioaccumulation Potential in Environmental Compartments
A primary indicator of a substance's tendency to bioaccumulate is its octanol-water partition coefficient (Log Kow). Hydrazine has a low Log Kow value, with one source citing it as -0.16. frontiersin.orgresearchgate.netcdc.gov Substances with low Log Kow values are generally less likely to accumulate in the fatty tissues of organisms.
Advanced Environmental Monitoring and Remediation Technologies for this compound
Detection in Environmental Samples
The effective monitoring of this compound in the environment is crucial due to its toxicity. A variety of advanced analytical methods have been developed for its detection in environmental samples such as air, water, and soil. cdc.gov The inherent instability of hydrazine in aqueous samples can pose a challenge, often requiring sample preservation, such as acidification, to prevent degradation before analysis. who.int
For air sampling, methods include collection in a bubbler containing acid or on an acid-coated silica (B1680970) gel. cdc.gov For water and soil, analysis often involves derivatization, a process where hydrazine is reacted with another compound to form a more stable derivative that is easier to detect. sielc.comeurofins.com
Several sophisticated analytical techniques are employed for the quantification of hydrazine:
Spectrophotometry and Colorimetry : These methods are based on color-producing reactions. Commercially available direct-reading papers and indicator tubes utilize these principles, with detection limits reported at 65 µg/m³ for tapes and 330 µg/m³ for tubes. who.int
Gas Chromatography (GC) : GC is used with various detectors, including mass spectrometry (GC-MS), flame ionization detectors (FID), and nitrogen-specific detectors (NSD). cdc.govwho.int Derivatization is typically required prior to analysis. cdc.gov
High-Performance Liquid Chromatography (HPLC) : This is another common method, often involving derivatization. frontiersin.orgcdc.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) : This highly sensitive and selective method can be used for analyzing hydrazine in water and soil after derivatization, providing greater confidence in quantification. eurofins.comresearchgate.net
Electrochemiluminescence (ECL) : ECL-based systems have been developed for detecting this compound in water, demonstrating high sensitivity with detection limits as low as 1.0 × 10⁻⁹ mol/L. researchgate.net
Table 2: Selected Analytical Methods for Hydrazine Detection
| Analytical Method | Sample Matrix | Detection Limit (Example) | Source(s) |
|---|---|---|---|
| Colorimetric Indicating Tubes | Air | 330 µg/m³ | who.int |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Water, Blood, Plasma, Urine | 1 µg/L (biological fluids) | who.int |
| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Air, Water, Soil | 0.05 µg/L (water) | eurofins.comresearchgate.net |
Wastewater Treatment Strategies in this compound Production
Wastewater generated during the production of this compound is complex, often containing organic materials and high concentrations of salts, making treatment challenging. theseus.fi Several advanced technologies are employed to mitigate the environmental impact of these effluents.
Production Methods and Wastewater Characteristics: The characteristics of the wastewater depend on the production method used, such as the Raschig, urea (B33335), ketazine, or hydrogen peroxide processes. theseus.fi The urea method, for instance, generates a large amount of wastewater. theseus.fi The ketazine process produces waste brine that can be treated for reuse. theseus.fi More modern, eco-friendly methods, like the hydrogen peroxide process, are being developed to reduce effluent problems by replacing chlorine-based oxidants. techno-preneur.net
Treatment Technologies: A multi-faceted approach is often necessary to treat this compound wastewater, focusing on removing organic matter, ammonia (B1221849) nitrogen, and recovering salts. theseus.fi
Evaporation and Distillation : Mechanical Vapor Recompression (MVR) evaporation systems are used to treat wastewater containing high quantities of organic and inorganic salts. theseus.filhevaporator.com
Chemical Oxidation : This is a common method for destroying hydrazine.
Sodium Hypochlorite (B82951) (NaClO) : Used in processes like ultrasonic stripping-NaClO oxidation, which can achieve removal rates for COD, ammonia nitrogen, and hydrazine above 96%. theseus.fi
Advanced Oxidation Processes (AOPs) : These processes generate highly reactive hydroxyl radicals to break down contaminants. AOPs used for hydrazine-containing wastewater include the Fenton process (H₂O₂ + Fe²⁺), UV-Fenton, and O₃/H₂O₂/UV systems. theseus.firesearchgate.netgoogle.com These methods are noted for their fast reaction speeds and ability to oxidize highly resistant organic substances. theseus.fi
Nanofiltration : This membrane method is used as part of the treatment train to purify brine and other wastewater streams. theseus.fi
Biological Treatment : Biodegradation can be a significant removal process, especially at low hydrazine concentrations. cdc.gov
Activated Sludge : Microorganisms in activated sludge can biodegrade hydrazine. However, hydrazine can be toxic to these microbes at concentrations above 1 mg/L. frontiersin.orgwho.int
Fixed-Film Bioreactors : Studies, including those on NASA wastewater, have shown that immobilizing microorganisms like Rhodococcus and Achromobacter in trickle-bed reactors can effectively degrade hydrazine. researchgate.netnih.gov These systems demonstrate higher degradation rates and greater tolerance to concentrated wastewater compared to batch cultures. nih.gov
Photocatalysis : Research has explored using photocatalysts like copper-doped titania (Cu/Ti) to degrade hydrazine in wastewater while simultaneously producing hydrogen gas, offering a sustainable way to recycle the effluent into an energy source. mdpi.com
A treatment process for wastewater from the ketazine method involves a bubbling step to remove low-boiling components, followed by an oxidation step. google.com
Analytical Methodologies for Hydrazine Hydrate and Its Derivatives
Spectroscopic Techniques for Detection and Quantification
Spectroscopic methods rely on the interaction of electromagnetic radiation with hydrazine (B178648) hydrate (B1144303) or its derivatives to provide both qualitative and quantitative information. These techniques are often rapid and can be adapted for real-time monitoring.
UV-Vis Spectrophotometry and Colorimetric Methods
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of hydrazine hydrate, often involving a chemical reaction to produce a colored product (a chromophore) that absorbs light in the visible region. This approach is also known as a colorimetric method.
A prevalent method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic medium. mt.commdpi.com This condensation reaction forms a yellow-colored azine compound, p-dimethylaminobenzaldazine, which exhibits a strong absorbance at a specific wavelength, typically around 458 nm. mt.comscholarsresearchlibrary.com The intensity of the color is directly proportional to the hydrazine concentration, allowing for quantification based on Beer's law. mt.comscholarsresearchlibrary.com This method is effective for determining hydrazine content in various samples, including wastewater. mt.com The reaction can be catalyzed by oxidants like iron or hydrogen peroxide, enhancing sensitivity and speed. mdpi.comresearchgate.net
Recent advancements have led to the development of novel colorimetric probes. For instance, an ion-pair-like monoacetate derivative of bromophenol blue has been shown to be a selective ratiometric probe for the naked-eye detection of hydrazine. nih.gov The mechanism involves the hydrazine-induced cleavage of an ester group, causing a distinct color change from mustard yellow to blue. nih.gov Gold nanoparticle-based colorimetric sensing systems have also been reported. In these systems, hydrazine can induce the aggregation of gold nanoparticles, resulting in a color change from red to blue or purple, which can be monitored by a UV-Vis spectrometer for quantitative analysis. moca.net.ua
Table 1: Examples of UV-Vis/Colorimetric Methods for this compound Detection
| Reagent/System | Principle | Wavelength (λmax) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| p-dimethylaminobenzaldehyde | Forms yellow azine complex | ~458 nm | 0.05 ppb | mt.comscholarsresearchlibrary.commoca.net.ua |
| Bromophenol blue derivative | Hydrazine-induced ester cleavage | Ratiometric | Not specified | nih.gov |
Fluorescence Spectroscopy for Enhanced Sensitivity
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry, making it ideal for trace-level detection of hydrazine. This technique relies on the use of fluorescent probes, which are molecules that exhibit a change in their fluorescence properties upon reaction with hydrazine.
A common strategy in probe design involves a "turn-on" fluorescence response. The probe is initially non-fluorescent or weakly fluorescent, but upon selective reaction with hydrazine, a highly fluorescent product is released. bohrium.com For example, a probe based on a coumarin (B35378) derivative was developed to show a remarkable color change and strong fluorescence enhancement upon interaction with hydrazine. nih.gov Many probes are designed based on specific chemical reactions with hydrazine, such as hydrazinolysis of an ester or the Gabriel synthesis strategy with phthalimide-based probes. bohrium.com
Researchers have developed a wide array of fluorescent probes with varying fluorophore backbones, such as coumarin, rhodamine, naphthalimide, and benzophenoxazinium. bohrium.commdpi.comrsc.org These probes can achieve very low detection limits, often in the nanomolar (nM) range. For instance, a probe with a thiazepine backbone demonstrated a limit of detection (LOD) of 50 nM, while another based on a benzophenoxazinium chromophore reached an LOD of 4.5 x 10⁻¹⁰ M. mdpi.comrsc.org Some probes are designed to work in specific environments, such as in aqueous solutions, and have been successfully applied to detect hydrazine in living cells and even small organisms like zebrafish. bohrium.comacs.org
Table 2: Selected Fluorescent Probes for Hydrazine Detection
| Probe Type/Backbone | Mechanism | Limit of Detection (LOD) | Key Features | Reference |
|---|---|---|---|---|
| Seminaphthorhodafluor derivative | Thiophene‐2‐carboxylic acid ester reaction | 36.4 nM | Colorimetric and fluorescent; successful in living cells | bohrium.com |
| Thiazepine backbone (TZPzine-1) | Hydrazine-trapping | 50 nM | High selectivity, rapid response (within 20 min) | mdpi.com |
| Benzophenoxazinium (BPN) | Acetoxy cleavage | 0.45 nM | Near-infrared (NIR) emission, water-soluble | rsc.org |
| Coumarin Chalcone (DDP) | Dihydro-pyrazole cyclization | 0.14 µM | Ratiometric response with large peak shift | acs.org |
FTIR and NMR Spectroscopic Characterization in Synthetic Studies
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation rather than routine quantitative analysis of this compound itself. They are indispensable in synthetic studies for confirming the identity of hydrazine derivatives and reaction products.
FTIR spectroscopy is used to identify functional groups within a molecule. In the context of this compound, FTIR can be used to study its interactions with other materials. For example, the interactions of this compound with an ethylcellulose membrane were studied by observing shifts in the characteristic absorption bands of -OH and ethoxy groups in the FTIR spectrum. acs.org It can also confirm the successful functionalization of materials, such as the synthesis of hydrazine-functionalized nanoparticles, by identifying the characteristic N-H stretching and bending vibrations of the hydrazine moiety. researchgate.netresearching.cn The FTIR spectrum of this compound itself shows characteristic peaks corresponding to N-H and O-H stretching vibrations. researchgate.net
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While direct NMR analysis of hydrazine can be challenging due to its simple structure and exchangeable protons, it is crucial for characterizing the products of derivatization reactions used in other analytical methods. For instance, when hydrazine is reacted with an aldehyde or ketone to form a hydrazone for subsequent HPLC or GC analysis, NMR is the definitive method to confirm the structure of the resulting hydrazone derivative.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for analyzing complex mixtures, providing separation of the analyte from interfering components in the sample matrix before its detection. cdc.gov This separation step imparts a high degree of specificity and reliability to the analytical method.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydrazine and its derivatives, particularly in pharmaceutical and environmental samples. rasayanjournal.co.inresearchgate.net Due to hydrazine's high polarity and lack of a strong UV chromophore, direct analysis is often difficult. Therefore, a common strategy is pre-column derivatization, where hydrazine is reacted with a reagent to form a more stable, detectable derivative. google.com
A variety of derivatizing agents are used, including benzaldehyde, salicylaldehyde (B1680747), and various dicarbaldehydes like anthracene-2,3-dicarbaldehyde (ADA). rasayanjournal.co.incoresta.orgtandfonline.com The resulting hydrazone derivatives can be readily separated on reversed-phase columns (e.g., C18 or C8) and detected with high sensitivity. rasayanjournal.co.inresearchgate.netnih.gov
The choice of detector is critical and depends on the derivative formed and the required sensitivity:
UV-Vis Detector: This is a common detector used when the derivative has a strong chromophore. For example, the benzalazine (B126859) derivative of hydrazine is detected at 313 nm. coresta.orgnih.gov Methods have been developed with detection limits as low as 3.1 ppm. rasayanjournal.co.in
Fluorescence Detector (FLD): For ultra-trace analysis, derivatization with a fluorescent tag is preferred. Reagents like anthracene-2,3-dicarbaldehyde (ADA) form highly fluorescent derivatives, allowing for detection at sub-ppb levels. tandfonline.com An HPLC-FLD method using ADA achieved a limit of detection of 0.02 µg/L in industrial wastewater. tandfonline.com
Electrochemical Detector (ED): This detector can be used for the direct analysis of hydrazine or its derivatives, offering an alternative to derivatization in some cases. cdc.gov
Evaporative Light Scattering Detector (ELSD): A robust HPLC-ELSD method has been developed for hydrazine determination using a mixed-mode cation-exchange column, which retains the polar hydrazine molecule directly. helixchrom.com
Table 3: Overview of HPLC Methods for Hydrazine Analysis
| Derivatizing Agent | Column | Mobile Phase | Detector | Limit of Detection/Quantification | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | Inertsil ODS-3V C18 | Buffer/Methanol (B129727) | UV | LOD: 3.1 ppm | rasayanjournal.co.in |
| Benzaldehyde | Lichrospher RP-18e | Acetonitrile/Methanol/Water | PDA (UV) | LOD: 20 ppb | coresta.org |
| Anthracene-2,3-dicarbaldehyde (ADA) | Supelcosil C18 | Water/Acetonitrile | FLD | LOD: 0.02 µg/L | tandfonline.com |
Gas Chromatography (GC) with Specific Detectors (e.g., NPD, FID, MS)
Gas Chromatography (GC) is another powerful separation technique suitable for volatile compounds. cdc.gov Since hydrazine can be volatile, GC is a viable analytical option. However, its high polarity and reactivity can lead to poor chromatographic peak shape and column interactions. osha.gov To overcome these issues, derivatization is almost always employed.
A common approach is to react hydrazine with a ketone, such as acetone (B3395972), to form the corresponding azine (acetone azine). nih.gov This derivative is more volatile and less polar, making it amenable to GC analysis. nih.gov Another derivatizing agent used is pentafluorobenzaldehyde (B1199891) (PFB), which reacts with hydrazine to form decafluorobenzaldehyde azine. d-nb.info
The coupling of GC with various detectors provides high sensitivity and specificity:
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it extremely sensitive for hydrazine analysis and reducing interference from other compounds in the sample matrix. cdc.govgoogle.com
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for hydrazine derivatives, though it is less selective than the NPD. cdc.govgoogle.com
Mass Spectrometer (MS): The coupling of GC with a Mass Spectrometer (GC-MS) is the gold standard for unequivocal identification and quantification. cdc.govnih.govste-mart.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique "fingerprint" for the analyte. GC-MS methods, often using headspace sampling and in-situ derivatization, can achieve very low detection limits, down to the parts-per-million (ppm) or even parts-per-billion (ppb) level. nih.govacs.org An isotope dilution GC/tandem MS (MS/MS) method has been developed for analyzing hydrazine in drinking water with a detection limit of 0.5 ng/L. acs.org
Table 4: Summary of GC Methods for Hydrazine Determination
| Derivatizing Agent | Sampling/Technique | Detector | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Acetone or Acetone-d₆ | Headspace | MS | 0.1 ppm | nih.gov |
| Pentafluorobenzaldehyde (PFB) | Liquid-Liquid Extraction | MS | 26–53 ng/g | d-nb.info |
| Acetone | Direct Aqueous Derivatization | MS/MS | 0.5 ng/L (LOD) | acs.org |
GC-MS and LC-MS for Comprehensive Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and specific methods for the determination of this compound, particularly at trace levels. who.intcdc.gov Due to hydrazine's high polarity, low molecular weight, and lack of a strong chromophore, direct analysis is challenging. sielc.comnih.gov Therefore, derivatization is a critical step to improve its chromatographic behavior and detectability. who.intnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides high specificity for hydrazine analysis. who.int Derivatization is essential to convert the polar and reactive hydrazine into a more volatile and thermally stable derivative suitable for GC separation. osha.gov Common derivatizing agents include acetone, which reacts with hydrazine to form a stable derivative that can be readily analyzed. sielc.comnih.gov One method developed for determining hydrazine in prednisolone (B192156) utilized acetone as the derivatizing agent, followed by analysis with a triple quadrupole mass spectrometer (GC-MS/MS). nih.gov This approach offers high sensitivity and selectivity. nih.gov Another established GC-MS method for determining hydrazine in water involves derivatization with ortho-phthalaldehyde (OPA). researchgate.netnih.gov The resulting organic derivative is extracted with methylene (B1212753) chloride before GC-MS analysis, achieving detection limits as low as 0.002 μgL⁻¹. researchgate.netnih.gov
Key parameters for a typical GC-MS analysis after derivatization are outlined below:
| Parameter | Example Specification | Source |
| Derivatizing Agent | Acetone | sielc.comnih.gov |
| ortho-phthalaldehyde (OPA) | researchgate.netnih.gov | |
| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (DB-624) | sielc.com |
| Detector | Mass Spectrometer (MS), Triple Quadrupole MS/MS | nih.govresearchgate.net |
| Detection Limit | 0.002 µg/L (in water with OPA derivatization) | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS and its tandem version, LC-MS/MS, are widely used for quantifying hydrazine in various matrices, including pharmaceutical substances and environmental samples. google.comresearchgate.net These methods combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. cdc.gov Derivatization is also a common strategy in LC-MS to enhance ionization efficiency and chromatographic retention. nih.gov
A method for detecting this compound in dantrolene (B1669809) sodium involves derivatization with p-dimethylaminobenzaldehyde, followed by LC-MS analysis using an octadecyl bonded silica (B1680970) gel column. google.com Similarly, the analysis of hydrazine in pantoprazole (B1678409) sodium sesquihydrate has been achieved through derivatization with salicylaldehyde and subsequent RP-HPLC analysis. researchgate.netrasayanjournal.co.in For enhanced sensitivity in analyzing androgens, hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) have been used to derivatize the target molecules, a strategy that could be adapted for hydrazine itself by reacting it with a suitable carbonyl-containing reagent. nih.gov Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) after derivatization with naphthalene-2,3-dialdehyde is another sensitive method for determining hydrazine in drinking water. researchgate.net
Below is a table summarizing typical conditions for LC-MS analysis of hydrazine.
| Parameter | Example Specification | Source |
| Derivatizing Agent | p-dimethylaminobenzaldehyde | google.com |
| Salicylaldehyde | researchgate.netrasayanjournal.co.in | |
| Naphthalene-2,3-dialdehyde | researchgate.netresearchgate.net | |
| Column | Octadecyl bonded silica gel (C18) | google.comresearchgate.net |
| Mobile Phase | 0.1% Formic acid solution-Methanol | google.com |
| Ammonium (B1175870) dihydrogen phosphate (B84403) buffer and Methanol | researchgate.net | |
| Detector | Mass Spectrometer (MS), Tandem Mass Spectrometer (MS/MS) | google.comresearchgate.net |
| Detection Limit | 3.1 ppm (in drug substance with salicylaldehyde derivatization) | researchgate.netrasayanjournal.co.in |
Electrochemical and Sensor-Based Detection Systems
Electrochemical and sensor-based systems offer rapid, sensitive, and often portable solutions for the detection of this compound. google.comrsc.org These methods are advantageous due to their high sensitivity, fast response times, simple operation, and low cost. google.comrsc.org
Electrochemical Sensors for this compound
Electrochemical sensors are a significant area of research for hydrazine detection, with many studies focusing on the modification of electrode surfaces to enhance electrocatalytic activity and sensitivity. rsc.orgcmes.org These sensors typically work by measuring the current generated from the electrochemical oxidation of hydrazine at the surface of a working electrode. google.com
Various materials have been employed to modify electrodes for improved performance. Conductive polymers, such as polyimidazole, can be used to create porous films on glassy carbon electrodes (GCE). google.com One such sensor, with a peroxidized polyimidazole film, demonstrated high sensitivity for this compound detection. google.com Nanomaterials are also extensively used. cmes.org For instance, a nickel complex-modified gold electrode (Ni3/Au) showed excellent electrocatalytic activity for hydrazine oxidation, with a detection limit as low as ~0.07 μM. researchgate.net
The table below presents examples of electrochemical sensors for this compound detection.
| Electrode Modification | Detection Principle | Linear Range | Detection Limit (LOD) | Source |
| Peroxidized Polyimidazole Film on Glassy Carbon Electrode | Amperometry | Not Specified | Not Specified | google.com |
| Nickel Complex on Gold Electrode (Ni3/Au) | Square Wave Voltammetry | 0.2 - 50 µM | ~0.07 µM | researchgate.net |
| Chemically Converted Graphene on Glassy Carbon Electrode | Electrochemiluminescence | 2 - 20 µM | 0.5 µM | researchgate.net |
| Nickel-Iron Layered Double Hydroxide (B78521) Nanosheets on Screen-Printed Carbon Electrode | Differential Pulse Voltammetry | 0.05 - 670.0 µM | 0.02 µM | researchgate.net |
Optical Sensors and Visual Test Techniques
Optical sensors provide another avenue for sensitive and selective hydrazine detection, often allowing for visual confirmation through colorimetric or fluorometric changes. moca.net.uatandfonline.com These methods are based on specific chemical reactions between a probe molecule and hydrazine that result in a measurable change in the optical properties of the system. acs.org
Fluorescent Sensors: Fluorescent probes have gained significant attention due to their high sensitivity and applicability in various environments. tandfonline.comresearchgate.net Many "turn-on" fluorescent sensors have been developed, where the fluorescence intensity increases upon reaction with hydrazine. researchgate.net For example, a sensor based on a merocyanine (B1260669) dye can detect this compound in less than 5 seconds in aqueous solutions. moca.net.ua Another approach utilizes a Gabriel-type reaction, where a probe releases a fluorescent molecule (like 7-amino-4-methylcoumarin) and activates a chemiluminescent signal upon reacting with hydrazine. acs.org
Colorimetric and Other Optical Sensors: Colorimetric sensors enable naked-eye detection of hydrazine. moca.net.ua A liquid crystal-based sensor has been developed where the interaction of hydrazine vapor with a doped liquid crystal disrupts its alignment, causing a visible change from dark to bright under polarized light, with a detection limit of around 30 ppm. moca.net.ua Fiber optic sensors have also been reported, utilizing materials like pentacenediquinone as the active sensing element, which reacts with hydrazine to produce a change in absorption in the near-infrared spectrum. moca.net.ua
The following table highlights different optical sensing techniques for hydrazine.
| Sensor Type | Sensing Mechanism | Detection Limit | Application | Source |
| Merocyanine Dye | Fluorescence/Absorbance Change | 2∙10⁻⁵ M | Aqueous solution, Gas | moca.net.ua |
| Liquid Crystal (5CB doped with DBA) | Change in Optical Texture | ~30 ppm | Hydrazine Vapor | moca.net.ua |
| Fiber Optic (Pentacenediquinone) | Change in Refractive Index/Absorption | Not Specified | Leak Detection | moca.net.ua |
| Probe CF (Naphthalimide-Coumarin) | Ratiometric Fluorescence, Colorimetric, Chemiluminescence | 3.2 ppb (0.1 µM) | Aqueous Solution, Vapor | acs.org |
| Phenothiazine-based Probe (PTZ-62) | Fluorescence | Not Specified | Biological Systems | researchgate.net |
Challenges and Advancements in this compound Analytical Chemistry
The analysis of this compound presents several distinct challenges, primarily stemming from its chemical properties. scholarsresearchlibrary.com However, continuous advancements in analytical chemistry are leading to the development of more robust, sensitive, and specific methods. cdc.gov
Sample Preparation and Derivatization Techniques
A significant challenge in hydrazine analysis is its high reactivity, instability in certain sample matrices, and low molecular weight, which complicates direct detection. who.intnih.govscholarsresearchlibrary.com Sample preparation, therefore, becomes a crucial step to ensure accuracy and reproducibility. For aqueous samples, acidification is often necessary to prevent the degradation of hydrazine. who.int
Derivatization is the most common strategy to overcome the analytical difficulties associated with hydrazine. who.intosha.gov This process involves reacting hydrazine with a specific reagent to form a more stable, less polar, and more easily detectable product. nih.gov The choice of derivatizing agent is critical and depends on the analytical technique being employed.
Key derivatization approaches include:
Reaction with Aldehydes and Ketones: This is a widely used method for both GC and LC analysis. Hydrazine reacts with the carbonyl group to form a stable hydrazone derivative. osha.govgoogle.com
p-Dimethylaminobenzaldehyde (PDAB): Forms a yellow-colored azine derivative, which is the basis for many spectrophotometric methods and can also be used for LC-MS. who.intgoogle.comscholarsresearchlibrary.com
Acetone: Serves as both a diluent and a derivatizing agent, producing a symmetrical product suitable for GC analysis. sielc.comnih.gov
Salicylaldehyde: Used for derivatization prior to RP-HPLC analysis with UV detection. researchgate.netrasayanjournal.co.in
Benzaldehyde: Forms a stable derivative for HPLC analysis. osha.gov
ortho-Phthalaldehyde (OPA): Reacts with hydrazine to form a derivative that can be extracted and analyzed by GC-MS. researchgate.netnih.gov
Naphthalene-2,3-dialdehyde: Used as a derivatizing agent for sensitive analysis by UHPLC-MS/MS. researchgate.netresearchgate.net
The selection of the derivatization reagent and reaction conditions (e.g., pH, temperature, reaction time) must be carefully optimized to ensure complete reaction and avoid the formation of by-products. researchgate.netnih.gov
Development of Highly Specific and Sensitive Analytical Protocols
The demand for monitoring hydrazine at very low levels, particularly in pharmaceutical and environmental contexts, drives the development of increasingly sensitive and specific analytical protocols. rasayanjournal.co.inresearchgate.net
Advancements in this area include:
Hyphenated Techniques: The coupling of high-resolution separation techniques with highly selective detectors, such as tandem mass spectrometry (LC-MS/MS and GC-MS/MS), has become the gold standard for unequivocal identification and quantification of trace hydrazine. cdc.govnih.govresearchgate.net These methods provide excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing matrix interference. nih.gov
Novel Sensor Materials: Research into sensor technology is rapidly advancing. The development of novel nanomaterials (e.g., graphene composites, metallic nanoparticles) and functional polymers for modifying electrode surfaces has led to electrochemical sensors with ultra-low detection limits and high selectivity. rsc.orgcmes.orgresearchgate.net
Advanced Optical Probes: The design of sophisticated fluorescent and colorimetric probes is a major area of advancement. tandfonline.comacs.org Modern probes offer features like ratiometric detection (which minimizes background interference), near-infrared (NIR) emission (for deeper tissue imaging), and multi-modal responses (e.g., combined fluorescence and colorimetry), leading to highly sensitive and reliable detection in complex samples, including in vivo systems. tandfonline.comacs.org
Improved Sampling and Stability: For air analysis, research has focused on developing stable sampling media, such as acid-coated silica gel, to efficiently trap and preserve hydrazine before analysis. cdc.govosha.gov
These advancements are continually pushing the boundaries of detection, allowing for the accurate measurement of hydrazine at parts-per-billion (ppb) or even lower concentrations. researchgate.netresearchgate.netacs.org
Future Research Directions and Interdisciplinary Perspectives
Computational Chemistry and Modeling of Hydrazine (B178648) Hydrate (B1144303) Reactions
Computational chemistry has become an indispensable tool for understanding the complex reactions of hydrazine hydrate. Through the use of Density Functional Theory (DFT) and other modeling techniques, researchers can now simulate and analyze reaction mechanisms at the atomic level. researchgate.netcardiff.ac.uk
Recent computational studies have focused on:
Reaction Pathways: DFT calculations have been used to map out the intricate reaction pathways of this compound with various molecules. For instance, studies have investigated the nucleophilic attack of this compound on different functional groups, helping to predict the most likely reaction products. rsc.org
Decomposition Mechanisms: Understanding the decomposition of this compound is crucial for its application in propulsion and energy storage. researchgate.net Computational models have been developed to study the decomposition process on different catalytic surfaces, such as metal-free carbon materials and iridium-based catalysts. cardiff.ac.ukresearchgate.netacs.org These models help in identifying the active sites and the rate-determining steps of the reaction. cardiff.ac.uk
Stabilization and Reactivity: Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the stabilization of materials using this compound. For example, research has shown that treating graphene oxide/polyacrylonitrile (B21495) (GO/PAN) composite fibers with this compound can significantly lower the reaction barrier for stabilization. acs.org
These computational approaches not only provide fundamental insights into the chemistry of this compound but also guide the design of new catalysts and reaction conditions for improved efficiency and selectivity. researchgate.netresearchgate.net
Integration of this compound Chemistry in Advanced Green Technologies
The unique properties of this compound make it a promising candidate for various green technologies aimed at sustainability and environmental protection. organic-chemistry.org
Key areas of integration include:
Hydrogen Storage: this compound is considered a promising liquid-phase chemical hydrogen storage material due to its high hydrogen content (8.0 wt%). researchgate.netrsc.org Research is focused on developing efficient catalysts for the controlled release of hydrogen from this compound for use in fuel cells. researchgate.netwikipedia.org
Sustainable Synthesis: this compound is being explored as a green reducing agent in organic synthesis. organic-chemistry.org Its use in the reduction of nitroaromatics to amines, for example, offers an environmentally friendly alternative to traditional methods, producing water and nitrogen as the only byproducts. organic-chemistry.orgrsc.org
Waste Reduction: Innovations in production processes, such as the installation of catalytic reactors, are helping to reduce hazardous waste generation during this compound manufacturing. credenceresearch.com
The development of these green technologies is driven by the need to reduce carbon emissions and create more sustainable industrial processes. credenceresearch.com
Exploring Novel Applications of this compound Beyond Current Paradigms
Researchers are continuously seeking to expand the applications of this compound beyond its traditional uses in agrochemicals, pharmaceuticals, and as a blowing agent. credenceresearch.commarketresearchintellect.comatamanchemicals.com
Some of the emerging and novel applications include:
Advanced Materials: this compound is being investigated for its potential role in the production of advanced materials like graphene and other two-dimensional materials. datahorizzonresearch.com It is also used in the synthesis of octa(aminophenyl)silsesquioxane (OAPS), a type of polyhedral oligomeric silsesquioxane (POSS). scirp.org
Energy Storage: Beyond hydrogen storage, this compound is being integrated into advanced energy storage systems, such as the Zn-hydrazine battery. acs.org
Nanocrystal Synthesis: In the realm of nanotechnology, this compound is used in the study of nanocrystal semiconductors, where it participates in the functionalization and passivation of surface states. businesswire.com
These new applications highlight the versatility of this compound and its potential to contribute to cutting-edge technologies. marketresearchintellect.com
Bridging Fundamental Research with Industrial Innovation for this compound
The translation of fundamental research findings into industrial applications is crucial for realizing the full potential of this compound. This involves a concerted effort to improve production processes and develop new, commercially viable technologies.
Significant strides have been made in:
Process Intensification: Innovative approaches, such as combining jet reactor technology with membrane separation and heat network optimization, have been shown to significantly improve the yield and energy efficiency of this compound production. mdpi.com
Catalyst Development: The development of novel and more efficient catalysts is a key area of research. This includes the creation of new catalysts for the urea (B33335) process of this compound production and the design of catalysts for specific applications like hydrogen generation. researchgate.netgoogle.com
Sustainable Production: There is a growing emphasis on developing more environmentally friendly production methods for this compound to meet the increasing demand for sustainable chemical solutions. marketresearchintellect.com
These advancements are not only making the production of this compound more economical but also more environmentally sustainable. mdpi.com
Collaborative Research Initiatives in this compound Science
The advancement of this compound science is increasingly dependent on collaborative efforts between academia, industry, and government agencies. researchgate.net
These collaborations are fostering innovation through:
Strategic Partnerships: Companies are forming strategic partnerships with research institutions to leverage technological expertise and explore new market opportunities. marketresearchintellect.com
Joint Ventures: Major industry players are engaging in joint ventures to enhance research and development capabilities and accelerate product innovation. datahorizzonresearch.com
Government-Industry Collaboration: A notable example of successful collaboration is the development of indigenous this compound production technology in India, a result of a partnership between the CSIR-Indian Institute of Chemical Technology and Gujarat Alkalies and Chemicals Ltd. polarismarketresearch.compib.gov.in This initiative is a step towards self-reliance in this compound production. polarismarketresearch.com
Such collaborative initiatives are essential for driving the research and development needed to unlock the full potential of this compound in a wide range of industries. researchgate.net
Q & A
Q. What analytical methods are recommended for identifying and quantifying hydrazine hydrate in industrial samples?
Infrared spectroscopy (IR) and gas chromatography-mass spectrometry (GC-MS) are primary methods. IR identifies this compound via N-H deformation (1550–1650 cm⁻¹) and O-H/N-H stretching (3100–3600 cm⁻¹). GC-MS confirms purity, with hydrazide as a key peak in total ion chromatography. Quantification uses external standards with IR absorption peaks .
Q. How does this compound function as an oxygen scavenger in water treatment?
this compound reacts with dissolved oxygen to form nitrogen and water (N₂H₄ + O₂ → N₂ + 2H₂O). This prevents corrosion by eliminating oxygen, making it critical for boiler systems. Safety protocols include slow addition to avoid exothermic reactions and using non-sparking tools .
Q. What are the safety considerations when handling this compound in laboratory settings?
Use PPE (gloves, goggles), store in sealed containers, and avoid mixing with incompatible substances. Spills require immediate evacuation, ventilation, and absorption with vermiculite/sand. This compound’s lower volatility compared to anhydrous hydrazine reduces flammability risks .
Q. How are hydrazinium salts synthesized using this compound?
Neutralize this compound with acids (e.g., HCl, H₂SO₄) under controlled pH. For example, hydrazinium sulfate forms via H₂SO₄ addition. pH adjustments ensure selective salt formation, avoiding over-acidification .
Advanced Research Questions
Q. How can the reduction of graphene oxide (GO) with this compound be optimized?
Temperature (>60°C) is critical: at 95°C for 3 hours, C/O ratio increases from 3.1 to 15.1, restoring sp² structures. Prolonged time at lower temperatures (e.g., 80°C) is ineffective. Characterize using XPS (epoxide removal), FTIR (persistent hydroxyl groups), and conductivity measurements (up to 5 S cm⁻¹) .
Q. What strategies enhance Selective Non-Catalytic Reduction (SNCR) De-NOx efficiency using this compound blends?
Blending urea with this compound (16.7–25% urea-N of total N) improves NOx reduction at 550–650°C. Hydrazine decomposition generates radical H (N₂H₄ → N₂H₃ + H), which reduces NO. This compensates for NH₃’s inactivity in this temperature range .
Q. How does this compound enable morphology-controlled synthesis of metal nanostructures?
Combined with surfactants or micelles, this compound directs nanoparticle geometry (nanowires, rods) via hydrothermal/solvothermal methods. For example, Zn(N₃)₂(N₂H₄)₂ forms nanowires using sodium azide and stoichiometric this compound .
Q. What challenges arise in synthesizing copper nitrate hydrazine complexes?
Direct reaction of Cu powder with NH₄NO₃ in this compound causes explosive exothermicity. Alternative routes (e.g., stepwise neutralization) or lower temperatures are required to isolate stable complexes .
Q. How does this compound improve protonic ceramic fuel cell (PCFC) performance?
It enhances hydrogen release efficiency and energy conversion via catalytic decomposition. PCFCs’ lower operating temperatures (<500°C) allow direct hydrazine use, improving system lifespan and stability .
Q. Why do discrepancies arise in elemental profiling of high-purity this compound (HPH)?
Variability stems from analytical method differences (e.g., sample handling, contamination). Standardized protocols for ICP-MS or AES, including inert-environment sample processing, minimize errors .
Methodological Tables
Table 1. Key Reduction Conditions for Graphene Oxide (GO)
| Temperature (°C) | Time (h) | C/O Ratio | Conductivity (S cm⁻¹) |
|---|---|---|---|
| 15 | 24 | 3.1 | 1.5 × 10⁻⁶ |
| 95 | 3 | 15.1 | 5 |
| Source: Ren et al. (2011) |
Table 2. Optimal Urea/Hydrazine Hydrate Ratios for SNCR De-NOx
| Urea-N (% of Total N) | Temperature Range (°C) | NOx Reduction Efficiency |
|---|---|---|
| 16.7–25 | 550–650 | >80% |
| Source: Chen et al. (2016) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
